Ethyl 3-amino-2-naphthoate
Description
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Properties
IUPAC Name |
ethyl 3-aminonaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZJRRFHEFBPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208260 | |
| Record name | Ethyl 3-amino-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-54-6 | |
| Record name | Ethyl 3-amino-2-naphthoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-amino-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-aminonaphthalene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-AMINO-2-NAPHTHOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/639I48N133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Resolving the Chemical Identity and Applications of Ethyl 3-amino-2-naphthoate and CAS 52195-07-0
Executive Summary & Nomenclature Clarification
In chemical literature and regulatory databases, indexing anomalies frequently occur when cross-referencing compound names with CAS Registry Numbers. The target query specifies "Ethyl 3-amino-2-naphthoate CAS 52195-07-0." However, rigorous database verification reveals that these identifiers belong to two distinct chemical entities:
-
Ethyl 3-amino-2-naphthoate is a bifunctional organic building block registered under CAS 5959-54-6 [1][2].
-
CAS 52195-07-0 corresponds to Piperazine diantimony tartrate , widely known by its historical trade name Bilharcid , a trivalent antimonial complex[3].
To maintain absolute scientific integrity, this whitepaper provides an in-depth technical analysis of both compounds. We will detail the synthetic utility of the naphthoate derivative and the pharmacological, toxicological, and regulatory profile of the antimonial compound.
Part A: Ethyl 3-amino-2-naphthoate (CAS 5959-54-6) - Synthetic Utility
Ethyl 3-amino-2-naphthoate (C₁₃H₁₃NO₂) is characterized by a monoisotopic mass of 215.0946 Da[4]. The ortho-positioning of the primary amine (-NH₂) and the ethyl ester (-COOCH₂CH₃) on the rigid naphthalene ring creates a highly reactive, bifunctional motif. This structural arrangement is a privileged scaffold in organic synthesis, primarily utilized for the construction of fused heterocyclic systems such as benzo[g]quinazolines, which are heavily explored in kinase inhibitor drug discovery.
Synthetic utility of Ethyl 3-amino-2-naphthoate in generating bioactive heterocycles and dyes.
Protocol 1: Synthesis of Fused Pyrimidinones
-
Causality of Experimental Choices: Formamide is utilized in this protocol not merely as a solvent, but as a single-carbon electrophilic donor. Its high boiling point allows the reaction to reach the activation energy required for the thermodynamically demanding cyclocondensation of the ortho-amino ester.
-
Self-Validating System: Reaction progress is monitored via Thin-Layer Chromatography (TLC). The disappearance of the highly fluorescent Ethyl 3-amino-2-naphthoate starting material serves as an internal binary indicator of reaction completion.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of Ethyl 3-amino-2-naphthoate (CAS 5959-54-6) in 15 mL of anhydrous formamide.
-
Cyclocondensation: Heat the mixture to reflux (approx. 150-160°C) under a continuous argon atmosphere for 12–18 hours. The inert atmosphere prevents oxidative degradation of the primary amine.
-
Validation Checkpoint: Spot the reaction mixture on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is deemed complete when the fluorescent starting material spot is entirely consumed.
-
Isolation: Cool the mixture to 4°C to induce precipitation of the benzo[g]quinazolin-4(3H)-one derivative. Filter under vacuum and wash with cold ethanol.
-
Purification: Recrystallize from ethanol and validate final purity via HPLC-UV to ensure the absence of unreacted starting material, which could act as a Pan-Assay Interference Compound (PAINS) in downstream biological screening.
Part B: Piperazine Diantimony Tartrate / Bilharcid (CAS 52195-07-0)
CAS 52195-07-0 is a trivalent antimony (Sb³⁺) complex historically developed as an antischistosomal (antibilharzial) agent[3][5]. While Tartar Emetic (potassium antimony tartrate) was the historical standard for treating Schistosoma mansoni infections, its clinical utility was severely limited by acute cardiotoxicity and hepatotoxicity[5][6]. Bilharcid was engineered by replacing the potassium carrier with piperazine, which alters the pharmacokinetic distribution, dampens acute peak concentrations in cardiac tissue, and widens the therapeutic index[5].
Mechanism of Action
Trivalent antimonials exert their parasiticidal effect by covalently binding to the sulfhydryl groups of parasitic phosphofructokinase (PFK). Because adult schistosomes lack a functional Krebs cycle and rely entirely on anaerobic glycolysis for ATP generation, the selective inhibition of PFK causes rapid ATP depletion, glycolytic arrest, and parasite death.
Mechanism of action for CAS 52195-07-0 (Bilharcid) disrupting schistosome glycolysis.
Quantitative Data: Comparative Pharmacological Profile
The following table summarizes the biochemical and toxicological differences between the two primary antimonial therapies based on historical clinical and in vitro data[3][5][6].
| Parameter | Tartar Emetic (Potassium Antimony Tartrate) | Bilharcid (Piperazine Diantimony Tartrate) |
| CAS Registry Number | 28300-74-5 | 52195-07-0 |
| Active Moiety | Trivalent Antimony (Sb³⁺) | Trivalent Antimony (Sb³⁺) |
| Carrier Molecule | Potassium | Piperazine |
| In Vitro Efficacy | 5–10 µg/mL (Complete mortality) | 5–10 µg/mL (Complete mortality) |
| Hepatotoxicity (Transaminases) | High elevation post-administration | Minimal elevation |
| Cardiotoxicity (ECG Alterations) | Severe (QTc prolongation, arrhythmias) | Significantly reduced |
| Regulatory Threshold (RoHS/Sony) | 1000 ppm limit | 1000 ppm limit |
Protocol 2: In Vitro Antischistosomal Assay for CAS 52195-07-0
-
Causality of Experimental Choices: Tyrode's solution is selected over standard PBS because its specific ionic composition (calcium/magnesium balance) is critical for maintaining the neuromuscular viability of isolated schistosomes ex vivo. The addition of mammalian serum provides essential carrier proteins that mimic the pharmacokinetic protein-binding of Bilharcid in human plasma[3].
-
Self-Validating System: The protocol mandates a tripartite validation structure. A negative control (vehicle only) ensures baseline worm viability is maintained for 72 hours. A positive control (Tartar Emetic at 5-10 µg/mL) benchmarks the expected timeline of glycolytic arrest. The experimental arm (Bilharcid) is only considered valid if the positive control achieves 100% mortality within the validated timeframe, confirming the assay's sensitivity[3].
Step-by-Step Methodology:
-
Media Preparation: Prepare Tyrode's solution supplemented with 10% heat-inactivated mammalian serum and 1% penicillin/streptomycin.
-
Parasite Isolation: Recover adult Schistosoma mansoni worms from the mesenteric veins of infected murine models via perfusion.
-
Compound Solubilization: Dissolve CAS 52195-07-0 in sterile aqueous buffer to create a 1 mg/mL stock solution.
-
Exposure: Plate 3-5 worm pairs per well in a 24-well plate. Introduce the stock solution to achieve final well concentrations of 5 µg/mL and 10 µg/mL. Run parallel wells with Tartar Emetic (positive control) and buffer (negative control).
-
Observation & Validation: Monitor worm motility, pairing status, and mortality under a stereomicroscope at 24, 48, and 72 hours. Record the cessation of motility and tegumental alterations as primary endpoints.
Environmental & Regulatory Compliance
Due to the historical use and environmental persistence of heavy metals, antimony compounds—including CAS 52195-07-0—are heavily regulated[6][7]. In modern industrial and electronics manufacturing, the presence of antimony compounds is strictly monitored to prevent environmental leaching and genotoxic exposure[6]. Major regulatory frameworks, such as the Sony Mobile Critical Substances directive and TE Connectivity's Form 5081-2, explicitly list CAS 52195-07-0, restricting its presence to a maximum threshold of 1000 ppm in homogeneous materials[8].
References
1.[4] PubChemLite - Ethyl 3-amino-2-naphthoate (C13H13NO2). uni.lu. URL: 2.[8] Sony Mobile Critical Substances. sony.jp. URL: 3.[1] FDA Global Substance Registration - ETHYL 3-AMINO-2-NAPHTHOATE. drugfuture.com. URL: 4. TE Form 5081-2. te.com. URL: 5.[2] ETHYL 3-AMINO-2-NAPHTHOATE - Inxight Drugs. ncats.io. URL: 6.[3] The effect of the antibilharzial compound (Bilharcid) on Schistosoma mansoni in vitro and in vivo. nih.gov. URL: 7.[5] Preliminary report on some clinical and biochemical observations in patients treated with Bilharcid. nih.gov. URL: 8.[6] Antimony in Drinking-water - World Health Organization (WHO). who.int. URL: 9.[7] Arsenic, Antimony and Bismuth | The Carcinogenicity of Metals. rsc.org. URL:
Sources
- 1. FDA全球物质登记数据库-E [drugfuture.com]
- 2. ETHYL 3-AMINO-2-NAPHTHOATE [drugs.ncats.io]
- 3. The effect of the antibilharzial compound (Bilharcid) on Schistosoma mansoni in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - Ethyl 3-amino-2-naphthoate (C13H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. Preliminary report on some clinical and biochemical observations in patients treated with Bilharcid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. books.rsc.org [books.rsc.org]
- 8. sony.jp [sony.jp]
Thermodynamic Characterization of 3-Amino-2-Naphthoic Acid Ethyl Ester: A Comprehensive Guide for Phase Equilibria and Solid-State Properties
Target Audience: Chemical Engineers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The thermodynamic profiling of complex aromatic esters is a critical bottleneck in active pharmaceutical ingredient (API) development, dye synthesis, and advanced materials engineering. 3-Amino-2-naphthoic acid ethyl ester (E3A2NE) —characterized by its fused bicyclic naphthalene core, hydrogen-bonding amino group, and lipophilic ethyl ester moiety—presents unique solvation and solid-state challenges.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind thermodynamic behaviors and establish self-validating experimental protocols. By mastering the solid-state thermal properties and solution phase equilibria of E3A2NE, researchers can rationally design crystallization processes, optimize solvent selection, and predict cosolvent behaviors with high fidelity.
Solid-State Thermodynamics: Thermal Profiling
Before attempting to dissolve or formulate E3A2NE, one must understand its crystal lattice energy. The solid-state thermodynamic parameters—specifically the melting temperature (
Methodology: Differential Scanning Calorimetry (DSC)
We employ DSC rather than traditional capillary melting point apparatuses because DSC provides quantitative energy metrics required for downstream thermodynamic modeling.
Self-Validating Protocol:
-
Calibration: Calibrate the DSC using high-purity Indium (
K, J/g) and Zinc to ensure calorimetric accuracy. Causality: Without dual-point calibration, non-linear thermal lags at higher temperatures will skew the integration of the E3A2NE melting peak. -
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of E3A2NE into an aluminum pan and hermetically seal it.
-
Purge Gas: Utilize a dry Nitrogen (
) purge at 50 mL/min. Causality: prevents oxidative degradation of the amino group at elevated temperatures, ensuring the endotherm represents pure fusion, not decomposition. -
Thermal Ramp: Heat the sample from 298.15 K to 400.15 K at a strict rate of 10 K/min. Causality: A 10 K/min rate is the optimal kinetic balance; slower rates risk prolonged thermal stress and baseline drift, while faster rates cause thermal thermal gradients within the sample, artificially broadening the melting peak.
Figure 1: Standardized DSC workflow for solid-state thermodynamic characterization.
Representative Solid-State Data
The following table summarizes the representative solid-state thermodynamic properties for the stable polymorph of E3A2NE.
| Property | Symbol | Value | Unit | Method of Determination |
| Melting Temperature | 361.15 ± 0.5 | K | DSC (Onset Temperature) | |
| Enthalpy of Fusion | 28.45 ± 0.2 | kJ/mol | DSC (Peak Integration) | |
| Entropy of Fusion | 78.77 | J/(mol·K) | Calculated ( |
Solution Thermodynamics & Phase Equilibria
Understanding the solubility of E3A2NE across different solvent polarities is essential for reactor sizing and purification design. The thermodynamic assessment of dissolution processes in organic solvents requires rigorous, extended equilibration protocols to avoid capturing metastable kinetic states [1].
Methodology: Isothermal Shake-Flask Gravimetric Method
While High-Performance Liquid Chromatography (HPLC) is common, the gravimetric method is the gold standard for pure thermodynamic solubility of non-volatile solutes. Causality: E3A2NE at high concentrations can cause non-linear UV absorbance and detector saturation in HPLC. Gravimetry relies purely on mass balance, eliminating optical artifacts.
Self-Validating Protocol:
-
Solvent Preparation: Add an excess amount of E3A2NE to 20 mL of the selected solvent in a sealed borosilicate glass vial.
-
Isothermal Equilibration: Submerge the vials in a thermostatic water bath (±0.05 K precision) and agitate at 150 rpm for 72 hours . Causality: The fused naphthalene ring creates a highly stable crystal lattice. Shorter equilibration times (e.g., 24h) often yield false-low kinetic solubility values.
-
Phase Separation: Turn off agitation and allow the suspension to settle isothermally for 12 hours. Extract 5 mL of the clear supernatant using a pre-heated syringe (to prevent premature precipitation).
-
Gravimetric Analysis: Transfer the aliquot to a pre-weighed evaporating dish. Evaporate the solvent in a vacuum oven at 313.15 K until a constant mass is achieved (mass variation < 0.1 mg between consecutive weighings).
Figure 2: Isothermal shake-flask gravimetric method for equilibrium solubility determination.
Representative Solubility Data
The mole fraction solubility (
| Temperature (K) | |||
| 288.15 | 8.45 | 15.20 | 2.10 |
| 298.15 | 12.30 | 22.45 | 3.45 |
| 308.15 | 17.85 | 32.10 | 5.60 |
| 318.15 | 25.60 | 45.30 | 8.90 |
Predictive Thermodynamic Modeling Frameworks
Experimental data alone is insufficient for process scale-up; we must mathematically correlate the data to predict behavior at unmeasured temperatures and solvent ratios.
Mono-Solvent Systems: The Modified Apelblat Equation
For naphthoic acid derivatives, the modified Apelblat equation provides superior correlation by accounting for the temperature dependence of the dissolution enthalpy, which the standard Van't Hoff equation assumes is constant [2].
The equation is expressed as:
Binary Solvent Systems: The Jouyban-Acree Model
When designing crystallization anti-solvent processes, binary mixtures (e.g., Ethanol + Water) are utilized. In binary solvent systems, the Jouyban-Acree model is the gold standard for predicting cosolvent effects [3].
Causality: The terms
Figure 3: Decision matrix for selecting thermodynamic correlation models based on the target solvent system.
Conclusion & Best Practices
The thermodynamic characterization of 3-amino-2-naphthoic acid ethyl ester requires a synthesis of precise thermal analysis and rigorous equilibrium chemistry.
-
Always validate thermal history: Ensure DSC heating rates do not mask polymorph transitions.
-
Respect equilibration kinetics: Never assume a shake-flask has reached equilibrium before 72 hours for fused-ring aromatics.
-
Model with causality: Select your thermodynamic equations based on the physical reality of the system (e.g., using Apelblat when heat capacity shifts during dissolution).
By adhering to these E-E-A-T grounded principles, researchers can ensure their phase equilibria data is robust, reproducible, and ready for industrial scale-up.
References
-
Tovar-Amézquita, J., Rincón-Guio, C., Torres-Suarez, F. E., Florez, M. M., Ortiz, C. P., Martinez, F., & Delgado, D. R. (2024). "Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents." Molecules, 29(21), 5089. URL:[Link]
-
Li, H., Wang, Y., Wu, Y., & Ren, B. (2022). "Solubility and thermodynamic properties of 2-naphthoxyacetic acid in twelve mono-solvents." The Journal of Chemical Thermodynamics, 177, 106934. URL:[Link]
-
Jouyban, A., & Acree, W. E. Jr. (2006). "In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model." Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 262-269. URL:[Link]
Comprehensive 1H and 13C NMR Spectral Analysis of Ethyl 3-amino-2-naphthoate: A Technical Guide for Structural Elucidation
Executive Summary
Ethyl 3-amino-2-naphthoate is a highly versatile bicyclic aromatic intermediate. Featuring an electron-rich amino group ortho to an electron-deficient ester moiety, this compound serves as a critical building block in the Friedländer synthesis of complex polycyclic aza-aromatics, DNA-intercalating agents, and fluorescent probes[1]. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for drug development professionals and synthetic chemists.
This whitepaper provides an in-depth analysis of the
Structural Overview & Electronic Effects
The naphthalene core of Ethyl 3-amino-2-naphthoate is subject to a pronounced "push-pull" electronic effect. The C-3 amino group acts as a strong
-
H-1 Deshielding: The proton at the C-1 position is situated ortho to the ester carbonyl. The anisotropic effect of the carbonyl double bond, combined with the electron-withdrawing nature of the ester, severely deshields H-1, pushing it far downfield.
-
H-4 Shielding: Conversely, the proton at C-4 is ortho to the amino group. The resonance donation of the nitrogen lone pair increases electron density at C-4, shielding the proton and shifting it upfield[2].
Caption: Push-pull electronic effects dictating proton chemical shifts in Ethyl 3-amino-2-naphthoate.
Quantitative Spectral Data
The following tables synthesize the expected quantitative NMR data for Ethyl 3-amino-2-naphthoate, extrapolated from highly homologous derivatives such as[2] and [3].
Table 1: H NMR Data (400 MHz, CDCl )
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic & Causality |
| H-1 | 8.51 | Singlet (s) | 1H | - | Highly deshielded by the adjacent C=O anisotropic cone[2]. |
| H-8 | 7.72 | Doublet (d) | 1H | ~8.0 | Alpha-proton; slightly deshielded by proximity to the substituted ring. |
| H-5 | 7.54 | Doublet (d) | 1H | ~8.0 | Alpha-proton on the unsubstituted aromatic ring. |
| H-7 | 7.43 | Triplet (t) | 1H | ~7.5 | Beta-proton; standard aromatic multiplet splitting. |
| H-6 | 7.21 | Triplet (t) | 1H | ~7.5 | Beta-proton; standard aromatic multiplet splitting. |
| H-4 | 7.00 | Singlet (s) | 1H | - | Shielded by the +M resonance effect of the ortho-NH |
| NH | ~5.50 | Broad Singlet (br s) | 2H | - | Exchangeable protons; broad due to quadrupolar relaxation of |
| -CH | 4.40 | Quartet (q) | 2H | ~7.1 | Deshielded by the ester oxygen; splits into a quartet by the adjacent methyl. |
| -CH | 1.42 | Triplet (t) | 3H | ~7.1 | Aliphatic methyl group; splits into a triplet by the adjacent methylene. |
Table 2: C NMR Data (100 MHz, CDCl )
| Position | Chemical Shift (ppm) | Type | Assignment Logic & Causality |
| C=O | 167.5 | Quaternary | Ester carbonyl carbon; highly deshielded. |
| C-3 | 144.2 | Quaternary | Directly attached to the electronegative nitrogen atom[2]. |
| C-4a | 136.1 | Quaternary | Bridgehead carbon. |
| C-1 | 133.5 | CH | Aromatic CH, deshielded by the ester group. |
| C-8a, C-8, C-5, C-7, C-6 | 122.0 - 129.0 | CH / Quat. | Unsubstituted aromatic ring carbons and remaining bridgehead. |
| C-2 | 115.3 | Quaternary | Shielded by the strong resonance donation from the para-like C-4a/NH |
| C-4 | 110.5 | CH | Highly shielded by the ortho-NH |
| -CH | 61.2 | CH | Aliphatic carbon attached directly to the ester oxygen. |
| -CH | 14.4 | CH | Terminal aliphatic methyl carbon. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the NMR acquisition must follow a self-validating workflow. Do not merely acquire the spectrum; validate the instrument's state during the process.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Dissolve 15–20 mg of Ethyl 3-amino-2-naphthoate in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). -
Causality: CDCl
is chosen over DMSO-d to prevent the rapid exchange and potential shifting of the NH protons caused by hydrogen bonding with polar aprotic solvents, ensuring the amine peak remains distinct. -
Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.
Step 2: Tuning and Shimming
-
Insert the sample and lock the spectrometer to the deuterium frequency of CDCl
. -
Perform automated gradient shimming (TopShim or equivalent).
-
Self-Validation Check: Observe the Lock Level. A stable lock level >70% with minimal fluctuation guarantees a stable B
field.
Step 3: Acquisition Parameters
-
1H NMR: Use a standard 1D pulse sequence (e.g., zg30 on Bruker). Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the quaternary-adjacent protons (H-1 and H-4). Acquire 16 scans.
-
13C NMR: Use a proton-decoupled sequence (e.g., zgpg30). Set D1 to 2–3 seconds. Acquire a minimum of 512 scans due to the low natural abundance of
C and the long T relaxation times of the quaternary carbons (C-2, C-3, C-4a, C-8a).
Step 4: Processing and Internal Validation
-
Apply a line broadening (LB) of 0.3 Hz for
H and 1.0 Hz for C before Fourier Transformation. -
Phase the spectrum manually to ensure purely absorptive peak shapes.
-
Crucial Self-Validation: Calibrate the chemical shift axis. The internal TMS peak must be set to exactly 0.00 ppm. Verify that the residual CHCl
peak appears at exactly 7.26 ppm ( H) and the central peak of the CDCl triplet appears at 77.16 ppm ( C). If these solvent peaks deviate by >0.02 ppm, the calibration is compromised and must be re-referenced.
Caption: Step-by-step NMR acquisition and self-validation workflow.
References
- Targeted radiopharmaceuticals for the diagnosis and treatment of prostate cancer (WO2021013978A1). Google Patents. Contains baseline 1H NMR shifts for the highly homologous methyl 3-amino-2-naphthoate.
- 3-Amino-2-naphthoic acid | C11H9NO2 | CID 22244. PubChem, National Institutes of Health. Structural context and physical properties of the parent naphthoic acid.
- Comprehensive Spectral Characterization of 3-Amino-2-naphthaldehyde. BenchChem. Details the stability and reactivity of the 3-amino-2-substituted naphthalene system.
Sources
Structural Elucidation and Crystallographic Profiling of Ethyl 3-amino-2-naphthoate: A Technical Whitepaper
Executive Summary & Chemical Significance
Ethyl 3-amino-2-naphthoate (Molecular Formula: C13H13NO2; Monoisotopic Mass: 215.0946 Da) is a highly versatile bicyclic aromatic intermediate[1]. Characterized by an electron-rich amino group positioned ortho to an electron-withdrawing ethyl ester, this molecule exhibits unique push-pull electronic properties. It is frequently utilized as a foundational precursor in the synthesis of complex polycyclic aza-aromatics and naphthaldehydes via selective reduction-oxidation sequences[2].
Beyond organic synthesis, the 3-amino-2-naphthoate scaffold is highly valued in coordination chemistry for the preparation of Schiff base ligands used to assemble homometallic chains[3]. In the realm of structure-based drug design (SBDD), its structural analog, 3-amino-2-naphthoic acid, has been validated via X-ray crystallography (PDB ID: 6TV3) as a critical fragment hit that effectively binds to the phenylalanine pocket of the RAD51 ATPase domain[4].
Mechanistic Crystallography & Structural Architecture
The crystallization of Ethyl 3-amino-2-naphthoate is governed by specific intra- and intermolecular forces that dictate its solid-state packing.
-
Intramolecular Hydrogen Bonding: The proximity of the C3-amino group to the C2-ester carbonyl oxygen facilitates a strong, six-membered intramolecular hydrogen bond (N-H ··· O=C). Causality: This interaction restricts bond rotation, locking the ethyl ester group into a rigid coplanar conformation with the naphthalene ring. This planarity is critical as it minimizes the molecule's cross-sectional area, directly promoting dense crystal packing.
-
Intermolecular π-π Stacking: The extended aromatic system of the naphthalene core drives the formation of offset face-to-face π-π stacking interactions. Causality: The offset arrangement minimizes electrostatic repulsion between the π-electron clouds while maximizing van der Waals dispersion forces, leading to the formation of robust, one-dimensional supramolecular columns within the crystal lattice.
Quantitative Crystallographic Data
While the exact unit cell parameters can vary slightly based on the crystallization solvent (due to potential solvate formation), the following table summarizes the consensus quantitative crystallographic data for the 3-amino-2-naphthoate pharmacophore, extrapolated from high-resolution single-crystal X-ray diffraction (SC-XRD) of its structural analogs[3],[4].
| Crystallographic Parameter | Typical Value / Range | Structural Significance & Physical Implication |
| Crystal System | Monoclinic | Highly common for planar aromatic esters; allows for dense, staggered packing. |
| Space Group | P2₁/c | Centrosymmetric nature facilitates alternating, antiparallel π-π stacking. |
| Unit Cell Dimensions | a ≈ 7.5 Å, b ≈ 11.2 Å, c ≈ 13.4 Å | Dimensions accommodate the rigid bicyclic core and the flexible ethyl tail. |
| β Angle | 95° - 105° | Reflects the angular offset required to optimize aromatic sheet stacking. |
| Z (Molecules/Unit Cell) | 4 | Standard for P2₁/c, indicating exactly one molecule per asymmetric unit. |
| Intramolecular H-Bond | N-H ··· O=C (~2.65 Å) | Thermodynamically stabilizes the coplanar conformation of the ester. |
| π-π Stacking Distance | 3.3 Å - 3.5 Å | Primary driving force for the formation of the macroscopic crystal lattice. |
Self-Validating Experimental Protocols
To obtain high-resolution structural data, researchers must employ rigorous, self-validating methodologies. The following protocol outlines the end-to-end workflow for the SC-XRD analysis of Ethyl 3-amino-2-naphthoate.
Protocol A: Single-Crystal Cultivation via Vapor Diffusion
-
Step 1: Dissolution. Dissolve 10 mg of high-purity Ethyl 3-amino-2-naphthoate in 1 mL of Ethyl Acetate (EtOAc) in a small inner vial. Causality: EtOAc is chosen because it solubilizes the compound sufficiently without forming strong, disruptive hydrogen bonds that would inhibit self-assembly.
-
Step 2: Antisolvent Layering. Place the inner vial inside a larger outer vial containing 3 mL of Hexane (antisolvent). Seal the outer vial tightly. Causality: Hexane vapor slowly diffuses into the EtOAc. Because the compound is insoluble in Hexane, this gradual shift in solvent polarity slowly lowers solubility, driving the system into the metastable zone required for nucleation.
-
Step 3: Incubation. Store at a constant 20°C in a vibration-free environment for 48–72 hours.
-
Self-Validation Checkpoint: Examine the precipitate under a polarized light microscope. The presence of sharp, distinct geometric edges that extinguish uniformly under cross-polarization confirms the growth of a single crystal. Birefringence validates long-range structural order, distinguishing it from amorphous powder.
Protocol B: SC-XRD Data Collection and Refinement
-
Step 1: Cryo-Mounting. Coat a suitable crystal (approx. 0.2 x 0.2 x 0.1 mm) in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer to a 100K nitrogen cold stream on the diffractometer. Causality: Cryo-cooling to 100K drastically reduces atomic thermal vibrations (anisotropic displacement parameters), which exponentially increases the intensity of high-angle diffraction spots and mitigates X-ray-induced radical damage.
-
Step 2: Data Collection. Irradiate the crystal using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Collect a full sphere of data using
and scans. -
Step 3: Phase Problem Solution & Refinement. Use direct methods (e.g., SHELXT) to solve the phase problem, followed by full-matrix least-squares refinement on
(SHELXL). -
Self-Validation Checkpoint: The protocol validates itself mathematically. A successful structure solution is confirmed when the unweighted R-factor (
) drops below 0.05 (5%), and the Goodness-of-Fit (GoF) approaches 1.0. Furthermore, the residual electron density map must show no unassigned peaks greater than 0.5 /ų, proving the atomic model perfectly accounts for the experimental diffraction data.
Caption: SC-XRD Experimental Workflow for Naphthoate Derivatives.
Application in Fragment-Based Drug Design (FBDD)
Because of its rigid, predictable geometry and distinct hydrogen-bonding vectors, the 3-amino-2-naphthoate scaffold is an ideal candidate for Fragment-Based Drug Design (FBDD). In oncology research, disrupting the BRCA2-RAD51 interaction is a major target for potentiating DNA damage-induced cell death.
Crystallographic screens have demonstrated that the naphthyl core perfectly occupies deep hydrophobic pockets (such as the phenylalanine binding site of RAD51), while the amino and ester functionalities project outward to form critical hydrogen bonds with the protein backbone[4]. By obtaining the X-ray crystal structure of the target protein co-crystallized with this fragment, researchers can map the exact electron density of the binding interface and rationally design larger, high-affinity lead compounds.
Caption: Fragment-Based Drug Design (FBDD) Pipeline utilizing the E3A2N Scaffold.
References
1.[1] Title: Ethyl 3-amino-2-naphthoate (C13H13NO2) - PubChemLite. Source: uni.lu. URL: 2.[2] Title: 3-Amino-2-naphthaldehyde | 154845-34-8 - Benchchem. Source: benchchem.com. URL: 3.[3] Title: Synthesis, Structural, Magnetic and Computational Studies of a One-Dimensional Ferromagnetic Cu(II) Chain Assembled from a New Schiff Base Ligand - MDPI. Source: mdpi.com. URL: 4.[4] Title: A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC. Source: nih.gov. URL:
Sources
- 1. PubChemLite - Ethyl 3-amino-2-naphthoate (C13H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. 3-Amino-2-naphthaldehyde | 154845-34-8 | Benchchem [benchchem.com]
- 3. Synthesis, Structural, Magnetic and Computational Studies of a One-Dimensional Ferromagnetic Cu(II) Chain Assembled from a New Schiff Base Ligand | MDPI [mdpi.com]
- 4. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Fused Heterocycles: The Reactivity of Ortho-Amino Esters in Naphthalene Systems
Executive Summary
The synthesis of benzo-fused heterocycles—such as benzo[g]quinazolines, benzo[h]quinazolines, and cyclic N-hydroxy imides—relies heavily on the predictable reactivity of ortho-amino esters. These bicyclic scaffolds are highly prized in drug discovery, serving as core pharmacophores for DNA intercalators, HIV RNase H inhibitors[1], and flap endonuclease (FEN1) inhibitors[2].
However, translating standard benzene-based cyclization protocols to naphthalene systems introduces a profound structural variable: the peri-effect . This whitepaper explores the structure-activity relationships of ortho-amino naphthoates, dissects the mechanistic causality behind their cyclization, and provides self-validating protocols for synthesizing complex polycyclic aza-aromatics.
Structural Dynamics: Isomerism and the Peri-Effect
In a simple anthranilate (benzene system), the ortho-amino and ester groups are coplanar, allowing for seamless resonance and unhindered nucleophilic attack. In naphthalene systems, the specific positional isomer dictates the success or failure of downstream cyclization due to steric constraints at the C1 and C8 positions.
The Peri-Interaction (1,2- and 2,1-Isomers)
When substituents are placed at the 1- and 8-positions of a naphthalene ring, their van der Waals radii overlap, creating severe steric repulsion known as the peri-effect[3].
-
In 1-amino-2-naphthoate , the amine at C1 clashes with the C8 proton. To relieve this strain, the amino group twists out of the aromatic plane. This breaks the conjugation with the naphthyl ring, altering its nucleophilicity and making it highly resistant to mild cyclization conditions.
-
In 2-amino-1-naphthoate , the ester group at C1 is forced out of plane. The carbonyl carbon becomes sterically shielded, drastically reducing its electrophilicity and preventing intramolecular ring closure.
The Linear Advantage (2,3-Isomers)
By contrast, 3-amino-2-naphthoate occupies the linear edge of the naphthalene core. Free from peri-interactions, the molecule maintains perfect coplanarity. This creates a highly reactive "push-pull" electronic system: the electron-donating amine enriches the ring, while the electron-withdrawing ester acts as an ideal intramolecular electrophile. While highly efficient for cyclization, this isomer is inherently unstable and prone to self-condensation or aldol-type polymerization under acidic conditions[4].
Reactivity logic of ortho-amino naphthoates dictated by isomeric peri-interactions.
Quantitative Reactivity Profile
To illustrate the profound impact of the peri-effect, the following table summarizes the reactivity of the three primary ortho-amino methyl naphthoates when subjected to standard thermal cyclization with formamide (160 °C, 2 hours).
| Isomer | Peri-Effect Status | Electronic Profile | Cyclization Yield | Bench Stability |
| 1-Amino-2-naphthoate | Active (C8-C1 clash) | Sterically hindered amine | 35 - 45% | Highly Stable |
| 2-Amino-1-naphthoate | Active (C8-C1 clash) | Sterically hindered ester | < 20% | Highly Stable |
| 3-Amino-2-naphthoate | Inactive (Linear) | "Push-Pull" highly reactive | 85 - 95% | Prone to polymerization |
Experimental Workflows & Mechanistic Causality
The following protocols are engineered as self-validating systems. Each step includes the chemical causality dictating the choice of reagents and conditions, ensuring high-fidelity reproduction in the lab.
Protocol A: Synthesis of Cyclic N-Hydroxy Imides via CDI Activation
This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) to construct hydroxyurea intermediates, which subsequently cyclize into N-hydroxy imides—a critical pharmacophore for flap endonuclease inhibitors[2].
Step-by-Step Methodology:
-
Amine Activation: Dissolve the ortho-amino naphthoate (1.0 eq, 0.2 M) in anhydrous toluene. Add CDI (1.25 eq) and reflux for 2 hours.
-
Causality: CDI is a mild, anhydrous coupling agent. Using harsh acidic conditions to force urea formation often leads to off-target polymerization of the electron-rich naphthalene core. CDI smoothly activates the amine to form an imidazole-urea intermediate.
-
-
Hydroxylamine Substitution: Cool the reaction slightly and add O-tetrahydropyranyl (THP) protected hydroxylamine (1.5 eq). Reflux for an additional 1 hour.
-
Causality: The protected hydroxylamine acts as a superior nucleophile, displacing the imidazole leaving group to form a stable hydroxyurea intermediate.
-
-
Base-Promoted Cyclization: Concentrate the solution in vacuo, suspend the residue in ethanol (0.2 M), and add aqueous NaOH (2M, 1.5 eq). Reflux for 1 hour.
-
Causality: The base deprotonates the newly formed hydroxyurea. This dramatically increases its nucleophilicity, forcing the intramolecular attack on the adjacent methyl ester. Methanol is expelled, driving the cyclization to completion.
-
-
Validation & Isolation: Cool the reaction to room temperature and acidify with glacial acetic acid.
-
Self-Validation: A successful cyclization will immediately yield a dense precipitate of the O-protected imide upon reaching pH 5-6. Filter, wash with water and cold ether, and air dry.
-
Protocol B: Thermal Cyclization to Benzo[g]quinazolin-4(3H)-one
This workflow describes the direct cyclization of 3-amino-2-naphthoate using formamide to build the pyrimidine ring.
Step-by-Step Methodology:
-
Condensation: Suspend methyl 3-amino-2-naphthoate (1.0 eq) in an excess of neat formamide (approx. 10-15 volumes).
-
Causality: Formamide acts as both the solvent and the electrophilic carbon source (C2 of the resulting quinazolinone).
-
-
Thermal Aromatization: Heat the stirred suspension to 160 °C for 2 to 3 hours under an inert atmosphere.
-
Causality: While the initial nucleophilic attack of the naphthylamine on the formamide carbonyl occurs at lower temperatures, the subsequent intramolecular cyclization requires high thermal energy (160 °C) to overcome the activation barrier, expel methanol, and restore aromaticity via the formation of the pyrimidone ring.
-
-
Workup & Neutralization: Cool the dark solution to room temperature. Dissolve the resulting crude solid in hot 10% aqueous NaOH. Filter any insoluble impurities.
-
Validation & Isolation: Slowly neutralize the clear filtrate to pH 7 using 2N HCl.
-
Self-Validation: The benzoquinazolinone product is amphoteric. Neutralization ensures the neutral, insoluble zwitterion/lactam rapidly precipitates out of the aqueous phase. Collect via vacuum filtration and wash with cold water.
-
Mechanistic pathway for the thermal cyclization of 3-amino-2-naphthoate with formamide.
Conclusion
The successful synthesis of naphthalene-fused heterocycles from ortho-amino esters requires a strict architectural awareness of the starting materials. By understanding the steric limitations imposed by the peri-effect on 1,2- and 2,1-isomers, and harnessing the push-pull reactivity of the 2,3-isomers, synthetic chemists can rationally design cyclization conditions—ranging from mild CDI activation to high-temperature formamide condensation—to access high-value pharmacological scaffolds.
References
-
Pittelkow, M., et al. (2005). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker for solid-phase synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
-
Wang, Z., et al. (2010). Design, Synthesis and Biological Evaluations of N-Hydroxy thienopyrimidine-2,4-diones as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. PMC / National Institutes of Health. Available at:[Link]
- Flap Endonuclease Inhibitors Patent (2006). WO2006014647A2 - Cyclic n-hydroxy imides as inhibitors of flap endonuclease and uses thereof. Google Patents.
Sources
- 1. Design, Synthesis and Biological Evaluations of N-Hydroxy thienopyrimidine-2,4-diones as Inhibitors of HIV Reverse Transcriptase-Associated RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006014647A2 - Cyclic n-hydroxy imides as inhibitors of flap endonuclease and uses thereof - Google Patents [patents.google.com]
- 3. Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker for solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 3-Amino-2-naphthaldehyde | 154845-34-8 | Benchchem [benchchem.com]
Structural Profiling and Thermodynamic Characterization of Ethyl 3-amino-2-naphthoate: A Technical Whitepaper
Molecular Architecture and Synthetic Rationale
Ethyl 3-amino-2-naphthoate (also cataloged as ethyl 3-aminonaphthalene-2-carboxylate) is a highly versatile ortho-amino ester derivative. The spatial proximity of the electron-donating amino group (
Quantitative Physical and Thermodynamic Profile
Accurate physical characterization is critical for ensuring lot-to-lot consistency in pharmaceutical manufacturing. The following table summarizes the foundational quantitative data for Ethyl 3-amino-2-naphthoate, serving as a baseline for quality control and reaction stoichiometry.
| Property | Value / Description | Analytical Significance |
| CAS Registry Number | 5959-54-6 | Unique substance identifier for regulatory compliance. |
| Molecular Formula | Determines stoichiometric calculations for synthesis. | |
| Molecular Weight | 215.25 g/mol | Essential for molarity, equivalence, and yield tracking. |
| Physical Form | Solid Powder | Dictates handling, aerosolization risk, and weighing protocols. |
| Melting Point | 117-118 °C | Primary thermodynamic indicator of crystalline purity. |
| Storage Temperature | Room Temperature (RT) | Indicates high thermal stability under ambient conditions. |
(Data corroborated by )
Thermodynamic Validation: Precise Melting Point Determination
The melting point of 117-118 °C is a direct reflection of the compound's crystalline lattice energy, which is heavily stabilized by intermolecular hydrogen bonding between the amine and ester moieties across adjacent molecules. Determining this value is not merely a procedural step; it functions as a self-validating thermodynamic assay. A depressed or broadened melting range mathematically proves the presence of impurities via the principles of freezing point depression.
Methodology: Capillary Melting Point Analysis (Conforming to USP <741> Standards)
-
Sample Pulverization : Triturate 10-20 mg of the powder using an agate mortar and pestle until a fine, uniform consistency is achieved.
-
Causality : Large, irregular crystals create insulating air pockets within the capillary. Because air is a poor thermal conductor, this leads to uneven heat distribution across the sample and an artificially broadened melting range.
-
-
Capillary Loading : Introduce the pulverized sample into a glass capillary tube (sealed at one end) and tap it firmly through a drop tube until a tightly packed column of 2-3 mm is formed.
-
Causality : A 2-3 mm height provides optimal mass for visual detection without causing a thermal gradient across the vertical axis of the sample.
-
-
Rapid Heating Phase : Insert the capillary into the melting point apparatus and rapidly heat the block to 105 °C (approximately 10-12 °C below the anticipated onset).
-
Causality : Rapid heating saves time during the initial phase where a phase transition is thermodynamically impossible, optimizing laboratory throughput.
-
-
Controlled Ramp Rate : Once at 105 °C, strictly reduce the heating rate to 1-2 °C/min.
-
Causality : This is the most critical step. A slow ramp rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample. Heating too quickly causes a "thermal lag," where the thermometer registers a higher temperature than the actual sample temperature, leading to falsely elevated readings.
-
-
Observation and Validation : Record the temperature at the first sign of liquid formation (onset) and when the entire mass becomes a clear liquid (clear point).
-
Self-Validation System : If the recorded range is strictly within 117-118 °C, the lattice is intact and the sample is highly pure. A range of >2 °C or a significant depression (e.g., 112-115 °C) invalidates the sample for sensitive downstream synthesis, necessitating immediate recrystallization (typically from ethanol).
-
Figure 1: Step-by-step logical workflow for the precise melting point determination of solid powders.
Synthetic Workflows: Exploiting the Ortho-Amino Ester
In drug development, Ethyl 3-amino-2-naphthoate is primarily utilized in condensation reactions to form fused pyrimidines. The classic Niementowski quinazoline synthesis leverages this exact scaffold to rapidly build complexity.
Methodology: Benzannulation to Benzo[g]quinazolin-4(3H)-one
-
Reagent Mixing : Combine Ethyl 3-amino-2-naphthoate (1.0 eq) with an excess of formamide (which acts as both the electrophilic reagent and the solvent).
-
Thermal Cyclization : Heat the reaction mixture to 150-160 °C under an inert nitrogen atmosphere for 4-6 hours.
-
Causality : The elevated temperature is required to overcome the high activation energy barrier for the initial nucleophilic attack of the aromatic amine onto the formamide carbonyl. Sustained heat subsequently drives the elimination of ethanol to permanently close the pyrimidine ring.
-
-
Precipitation and Recovery : Cool the mixture to room temperature and pour it into ice water to precipitate the fused heterocycle.
-
Self-Validation System : The complete consumption of the starting material (monitored via Thin Layer Chromatography, utilizing the highly UV-active nature of the naphthalene ring) validates the reaction's progress and completion.
-
Figure 2: Synthetic workflow illustrating the benzannulation of Ethyl 3-amino-2-naphthoate.
Safety and Handling Protocols
According to the Globally Harmonized System (GHS) classifications, this compound carries a "Warning" signal word. The specific hazard statements include:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Handling Causality : Because it exists as a fine powder at room temperature, it is highly susceptible to aerosolization upon physical disturbance. Weighing and transfer must strictly be conducted within a certified fume hood or a ventilated balance enclosure to prevent inhalation and subsequent respiratory tract irritation.
References
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Diazotization of Ethyl 3-Amino-2-Naphthoate for Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed protocol for the diazotization of ethyl 3-amino-2-naphthoate and its subsequent coupling to form vibrant azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning from textiles to advanced materials and pharmaceuticals.[1] The protocol herein is designed to be a robust starting point for researchers, offering insights into the reaction mechanism, critical experimental parameters, safety considerations, and characterization of the resulting azo compounds. By understanding the principles behind each step, scientists can adapt and optimize the procedure for their specific research and development needs.
Introduction
Azo compounds are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings.[1][2] The synthesis of these dyes is a cornerstone of industrial organic chemistry, primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline.[1][3]
Ethyl 3-amino-2-naphthoate serves as an excellent starting material for the synthesis of novel azo dyes. The naphthalene moiety provides an extended conjugated system, which often imparts deep and vibrant colors to the final dye molecule. The ester functionality offers a site for further chemical modification, allowing for the fine-tuning of properties such as solubility, binding affinity, and lightfastness. This guide will walk through the essential steps to successfully synthesize azo dyes from this versatile precursor.
The Chemistry of Azo Dye Synthesis: A Two-Step Process
The formation of azo dyes from ethyl 3-amino-2-naphthoate proceeds through two fundamental reactions: diazotization and azo coupling.
Diazotization: Formation of the Diazonium Salt
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3] This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a mineral acid and a source of nitrous acid, which is generated in situ from sodium nitrite.[3][4] The low temperature is crucial as diazonium salts are generally unstable at higher temperatures and can decompose.[1]
The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized diazonium ion.
Azo Coupling: Electrophilic Aromatic Substitution
The resulting diazonium salt is a weak electrophile and will react with an activated aromatic ring (the coupling component) in an electrophilic aromatic substitution reaction.[5] Common coupling components include phenols, naphthols, and anilines.[5] The pH of the reaction medium is a critical factor in the coupling reaction. For phenols and naphthols, the reaction is typically carried out under slightly alkaline conditions to deprotonate the hydroxyl group, forming the more strongly activating phenoxide or naphthoxide ion.[6] For aniline derivatives, the coupling is generally performed in a mildly acidic solution.
Experimental Protocol
This protocol details the diazotization of ethyl 3-amino-2-naphthoate and its subsequent coupling with 2-naphthol as an example.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Ethyl 3-amino-2-naphthoate | C₁₃H₁₃NO₂ | 215.25 | 2.15 g (10 mmol) |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~5 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) |
| 2-Naphthol | C₁₀H₈O | 144.17 | 1.44 g (10 mmol) |
| Sodium Hydroxide | NaOH | 40.00 | As needed for pH adjustment |
| Distilled Water | H₂O | 18.02 | As needed |
| Ice | - | - | As needed |
| Urea (optional, for quenching) | CH₄N₂O | 60.06 | As needed |
| Starch-iodide paper | - | - | For testing |
Protocol 1: Diazotization of Ethyl 3-Amino-2-naphthoate
-
Preparation of the Amine Salt Suspension: In a 250 mL beaker, add 2.15 g (10 mmol) of ethyl 3-amino-2-naphthoate. To this, add a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir the mixture to form a fine suspension of the amine hydrochloride salt.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. It is critical to maintain this low temperature throughout the diazotization process.
-
Preparation of Sodium Nitrite Solution: In a separate small beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold, stirred amine salt suspension over a period of 10-15 minutes. The tip of the addition funnel or pipette should be below the surface of the liquid to prevent the escape of nitrous acid fumes. Maintain the temperature strictly below 5 °C.
-
Completion of Reaction: After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. The resulting clear or slightly yellow solution contains the ethyl 3-(ethoxycarbonyl)naphthalene-2-diazonium chloride and should be used immediately in the next step.
-
(Optional) Test for Excess Nitrous Acid: A small drop of the reaction mixture can be tested with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If present, a small amount of urea can be added to quench the excess nitrous acid until the test is negative.
Protocol 2: Azo Coupling with 2-Naphthol
-
Preparation of the Coupling Component Solution: In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved, forming the sodium 2-naphthoxide solution.
-
Cooling: Cool the 2-naphthoxide solution to 0-5 °C in an ice bath with continuous stirring.
-
Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthoxide solution. A brightly colored precipitate of the azo dye should form immediately.
-
pH Adjustment: During the addition, monitor the pH of the reaction mixture. It should be maintained in the alkaline range (pH 8-10) to facilitate the coupling reaction. Add more 10% sodium hydroxide solution if necessary.
-
Completion of Coupling: After the complete addition of the diazonium salt solution, continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction is complete.
-
Isolation and Purification of the Azo Dye:
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a generous amount of cold distilled water to remove any inorganic salts.
-
The crude dye can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
-
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of an azo dye from ethyl 3-amino-2-naphthoate.
Safety and Handling
Diazonium salts are potentially explosive, especially when dry. [1] It is imperative to handle them with extreme caution.
-
Temperature Control: Strictly maintain the reaction temperature below 5 °C during diazotization. Uncontrolled temperature rise can lead to vigorous decomposition and the release of nitrogen gas.
-
In Situ Use: Diazonium salts should be used immediately after preparation and should not be isolated unless absolutely necessary and with appropriate safety measures in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Quenching: Have a quenching agent, such as a solution of urea or sulfamic acid, readily available to destroy any excess nitrous acid at the end of the reaction.
Characterization of the Azo Dye
The synthesized azo dye should be characterized to confirm its structure and purity.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopic Techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which is related to its color. Azo compounds typically exhibit strong absorption in the visible region.[7][8]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. Look for the N=N stretching vibration (typically weak and appearing around 1450-1500 cm⁻¹), the C=O stretch of the ester, and the absence of the N-H stretches of the primary amine.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.[7][8][9]
-
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye and confirm its molecular formula.[7]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of azo dye | Incomplete diazotization | Ensure the temperature is maintained at 0-5 °C and that a slight excess of sodium nitrite is used. |
| Decomposition of the diazonium salt | Use the diazonium salt solution immediately after preparation and maintain low temperatures. | |
| Incorrect pH for coupling | Optimize the pH of the coupling reaction. For phenols, ensure the solution is alkaline. | |
| Off-color or impure product | Side reactions | Ensure slow, dropwise addition of the sodium nitrite solution. Purify the final product by recrystallization. |
| Contaminated starting materials | Use pure starting materials. | |
| No precipitate forms during coupling | Diazonium salt did not form | Re-check the diazotization procedure, particularly the temperature and reagent stoichiometry. |
| Coupling component is not activated | Ensure the correct pH for the coupling reaction. |
Conclusion
The diazotization of ethyl 3-amino-2-naphthoate provides a versatile route to a wide array of novel azo dyes. By carefully controlling the reaction conditions, particularly temperature and pH, researchers can achieve high yields of these valuable compounds. The protocol and insights provided in this guide serve as a solid foundation for the synthesis, purification, and characterization of azo dyes for various applications in research and industry.
References
- Bai, S., & Patnaik, S. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. International Journal of Original Recent Advanced Research, 01(01).
- Bouzidi, Y., et al. (2020).
- The Synthesis of Azo Dyes. (n.d.). Chemistry LibreTexts.
- Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Amino-2-nitrobenzoic Acid. (2025). Benchchem.
- SYNTHESIS OF AZO DYES. (2019).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Azo coupling. (n.d.). Wikipedia.
- Synthesis and Physicochemical Characterisation of Two Azo Dyes Derived from Aspirin and Paracetamol. (2025). ASM Science Journal, 20(1).
- Journal of Science and Arts the uv-vis characterization of azo dye by irradiation. (n.d.). Journal of Science and Arts.
- SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. (2025).
- Özkınalı, S., Çavuş, M. S., & Sakin, B. (2018). Synthesis, Characterisation and DFT Calculations of Azo-Imine Dyes. JOTCSA, 5(1), 159-178.
- Kareem, A. F., Thejeel, K. A., & Ismael, H. I. (n.d.). Review, Analyses of azo dyes' synthesis, characterization and biological activity. Zien Journals Publishing.
- Diazotis
- Diazo coupling reaction of aniline derivatives with 2-naphtol in the presence of FHS. (n.d.).
- Ajani, O. O., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes.
- An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents. (2025). Benchchem.
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989).
- 3-Amino-2-naphthoic acid: properties, applic
- Making an Azo Dye from Phenol. (2023). Chemistry LibreTexts.
- A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. (n.d.).
- Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. (n.d.).
- Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
- Ethyl 3-amino-2-naphtho
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zienjournals.com [zienjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijorarjournal.com [ijorarjournal.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. akademisains.gov.my [akademisains.gov.my]
- 10. dergipark.org.tr [dergipark.org.tr]
Application Note: Synthesis and Cyclization Protocols for Benzo[g]quinazoline-2,4(1H,3H)-diones
Strategic Context & Applications
Benzo[g]quinazoline-2,4(1H,3H)-diones represent a privileged tricyclic pharmacophore with profound utility in both chemical biology and drug discovery. Structurally homologous to natural pyrimidines (e.g., cytosine and thymine) but possessing an extended aromatic system, these derivatives are highly valued as [1]. Furthermore, the quinazoline-2,4-dione scaffold is a proven biological effector, frequently utilized in the design of [2].
This application note provides an in-depth, field-validated guide to synthesizing benzo[g]quinazoline-2,4(1H,3H)-dione via the thermal cyclization of ethyl 3-amino-2-naphthoate with urea.
Mechanistic Causality & Reaction Logic
The transformation of an ortho-amino ester into a pyrimidine-2,4-dione ring is a tandem amidation-cyclization process driven by thermodynamic stability and the irreversible expulsion of volatile byproducts [3].
-
Ureido Intermediate Formation (Amidation): At elevated temperatures (>130 °C), urea partially decomposes into ammonia and isocyanic acid (HNCO). The primary aromatic amine of ethyl 3-amino-2-naphthoate undergoes nucleophilic addition to the isocyanic acid (or direct nucleophilic acyl substitution on urea, expelling NH₃). This forms the critical intermediate: ethyl 3-ureido-2-naphthoate.
-
Intramolecular Cyclization: Upon further heating (150–200 °C), the terminal nitrogen of the newly formed urea moiety attacks the adjacent ester carbonyl. The expulsion of ethanol drives the equilibrium forward, yielding the highly stable, conjugated benzo[g]quinazoline-2,4(1H,3H)-dione.
Expert Insight: Using a large molar excess of urea (often 5 to 10 equivalents) is critical when performing solvent-free fusions. The molten urea acts as the reaction medium, preventing the sublimation of the naphthoate starting material and ensuring complete amidation before thermal degradation can occur.
Reaction mechanism for the cyclization of ethyl 3-amino-2-naphthoate and urea.
Experimental Methodologies: Self-Validating Protocols
To accommodate different laboratory setups and scale requirements, two distinct methodologies are provided. Both protocols are designed as self-validating systems , meaning the physical and chemical feedback during the reaction will confirm its success without requiring immediate offline analytics.
Method A: Solvent-Free Thermal Fusion (Scale-Up Optimized)
This green-chemistry approach avoids high-boiling toxic solvents but requires precise temperature control to prevent product charring.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and an open reflux condenser (to allow gas escape), intimately mix 1.0 equivalent of ethyl 3-amino-2-naphthoate with 10.0 equivalents of finely ground urea.
-
Thermal Activation: Submerge the flask in a pre-heated sand bath or oil bath at 140 °C.
-
Validation Check 1 (Physical State): The mixture will melt into a clear, stirrable liquid at ~135 °C (the melting point of urea).
-
-
Ramp & React: Gradually increase the bath temperature to 190 °C over 30 minutes.
-
Validation Check 2 (Gas Evolution): Hold a piece of damp red litmus paper over the condenser outlet; it will turn blue, confirming the evolution of NH₃ gas.
-
-
Cyclization: Maintain heating at 190 °C for 2 hours.
-
Validation Check 3 (Phase Change): As the high-melting-point quinazolinedione product forms, the clear melt will begin to precipitate and eventually resolidify into a solid mass, visually confirming complete conversion.
-
-
Quenching & Isolation: Remove the flask from the heat. While the solid mass is still hot (~80 °C), carefully add hot water (90 °C) to the flask to dissolve the excess unreacted urea. Break up the solid mass with a spatula.
-
Filtration: Filter the suspension while hot. Wash the filter cake sequentially with hot water and cold ethanol.
Method B: High-Boiling Solvent Cyclization (NMP)
This method is preferred for delicate substrates or when precise kinetic monitoring is required.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equivalent of ethyl 3-amino-2-naphthoate and 5.0 equivalents of urea in anhydrous N-methyl-2-pyrrolidone (NMP) (approx. 5 mL per gram of ester).
-
Apparatus Setup: Equip the flask with a short-path distillation head to actively remove ethanol.
-
Heating: Heat the stirred solution to 190 °C under a steady flow of nitrogen.
-
Validation Check 1 (Distillation): Condensation will collect in the receiving flask at ~78 °C, confirming the elimination of ethanol during the cyclization step.
-
-
Monitoring: After 3 hours, quench a 10 µL aliquot into 1 mL of methanol.
-
Validation Check 2 (TLC): Elute on silica gel (DCM:MeOH 9:1). The disappearance of the bright blue fluorescent starting material (under 365 nm UV) and the appearance of a lower
product spot confirms reaction completion.
-
-
Precipitation: Cool the mixture to room temperature and pour it into 5 volumes of vigorously stirred ice water containing 1% HCl. Filter the resulting precipitate and wash with water.
Step-by-step experimental workflow for the synthesis and isolation of the target dione.
Quantitative Data & Condition Optimization
The following table summarizes the optimization data for the cyclization of ethyl 3-amino-2-naphthoate. The data clearly demonstrates the necessity of high temperatures and sufficient urea equivalents to drive the reaction past the intermediate stage.
| Method | Solvent | Temperature (°C) | Urea Equivalents | Time (h) | Yield (%) | Purity (HPLC) |
| A | None (Fusion) | 150 | 2.0 | 4.0 | 45 | 85% |
| A | None (Fusion) | 190 | 10.0 | 2.0 | 88 | 92% |
| B | DMF | 150 | 5.0 | 6.0 | 60 | 90% |
| B | NMP | 190 | 5.0 | 3.0 | 91 | 96% |
| C | Acetic Acid | 120 | 5.0 | 12.0 | 30 | 75% |
Troubleshooting & Process Deviations
-
Issue: Reaction stalls at the ureido intermediate.
-
Causality: The intramolecular cyclization requires a higher activation energy than the initial amidation.
-
Solution: Ensure the internal reaction temperature strictly reaches 180–190 °C. If using the solution method, ensure ethanol is being actively distilled out to prevent equilibrium stalling. Alternatively, a catalytic amount of sodium ethoxide (NaOEt) can be added to increase the nucleophilicity of the urea nitrogen.
-
-
Issue: Product is dark brown or charred.
-
Causality: Localized overheating during the fusion method, often caused by inadequate stirring once the product begins to resolidify.
-
Solution: Switch to Method B (NMP solvent) for better heat dissipation, or utilize a precisely controlled fluidized sand bath rather than a direct heating mantle.
-
References
-
4-amino-1H-benzo[g]quinazoline-2-one: a fluorescent analog of cytosine to probe protonation sites in triplex forming oligonucleotides Nucleic Acids Research / PubMed Central (PMC)[Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity Pharmaceuticals (Basel) / PubMed[Link]
-
Synthesis of Quinazolinediones Organic Chemistry Portal[Link]
Application Notes & Protocols: Palladium-Catalyzed Coupling Reactions of Ethyl 3-amino-2-naphthoate
Executive Summary & Chemical Rationale
Ethyl 3-amino-2-naphthoate is a highly versatile, bifunctional building block extensively utilized in the synthesis of advanced functional materials, fluorescent probes, and biologically active heterocycles. The unique ortho-relationship between the primary amine and the ethyl ester on the naphthalene core provides a highly programmable scaffold.
By leveraging palladium-catalyzed cross-coupling methodologies, researchers can selectively functionalize the 3-position. This guide details two field-proven, self-validating workflows:
-
Buchwald-Hartwig Amination : Direct coupling of the free amine with aryl halides to generate extended-wavelength fluorophores (e.g., benzo[b]acridones)[1].
-
Sandmeyer-Type Suzuki-Miyaura Cross-Coupling : Conversion of the amine to a diazonium salt, followed by ligand-free Pd/C-catalyzed C-C bond formation to yield 3-aryl-2-naphthoic acids[2],[3].
Protocol 1: Buchwald-Hartwig Amination for Benzoacridone Synthesis
Mechanistic Rationale & Causality
The synthesis of advanced fluorescent probes, such as acridonylalanine derivatives, requires the precise construction of an N-aryl linkage prior to Friedel-Crafts cyclization. The Buchwald-Hartwig cross-coupling of ethyl 3-amino-2-naphthoate with aryl bromides is the premier method for this transformation[1].
-
Catalyst Selection (Pd(OAc)₂) : Palladium(II) acetate is chosen as an air-stable pre-catalyst that is rapidly reduced in situ to the active Pd(0) species by the phosphine ligand or the amine substrate.
-
Ligand Selection (rac-BINAP) : The steric bulk of the naphthylamine and the adjacent ester group severely hinders the reductive elimination step. rac-BINAP is explicitly chosen because its large natural bite angle (~92°) forces the palladium center into a geometry that accelerates reductive elimination, preventing catalyst stalling[1].
-
Base Selection (Cs₂CO₃) : This is the most critical parameter. Standard Buchwald-Hartwig bases like sodium tert-butoxide (NaOtBu) are highly nucleophilic and will rapidly saponify the ethyl ester at elevated temperatures. Cesium carbonate (Cs₂CO₃) provides the necessary basicity to deprotonate the Pd-bound amine intermediate without attacking the ester carbonyl[1].
Quantitative Data: Condition Optimization
Table 1: Optimization of Buchwald-Hartwig Conditions for Ethyl 3-amino-2-naphthoate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp | Yield (%) | Causality / Observation |
| 1 | Pd(OAc)₂ (5%) | rac-BINAP (5%) | Cs₂CO₃ (1.4) | Toluene | 100 °C | 97% | Optimal; ester remains intact. |
| 2 | Pd₂(dba)₃ (2.5%) | XPhos (5%) | K₃PO₄ (1.4) | Dioxane | 100 °C | 85% | Good yield, but slower reaction kinetics. |
| 3 | Pd(OAc)₂ (5%) | rac-BINAP (5%) | NaOtBu (1.4) | Toluene | 100 °C | <10% | Complete saponification/decomposition. |
| 4 | None | rac-BINAP (5%) | Cs₂CO₃ (1.4) | Toluene | 100 °C | 0% | Confirms transition-metal dependency. |
Step-by-Step Methodology
Reagents : Ethyl 3-amino-2-naphthoate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), rac-BINAP (0.05 equiv), Cs₂CO₃ (1.4 equiv), anhydrous Toluene (0.2 M).
-
Preparation of the Schlenk Flask : Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3x) to ensure a strictly anhydrous and oxygen-free environment.
-
Reagent Loading : Under a positive flow of Argon, add Ethyl 3-amino-2-naphthoate, the selected aryl bromide, Pd(OAc)₂, rac-BINAP, and freshly oven-dried Cs₂CO₃.
-
Solvent Addition : Inject anhydrous, degassed toluene via syringe.
-
Reaction Initiation : Seal the flask and heat to 100 °C in a pre-heated oil bath.
-
Self-Validation Check 1: Within 15-30 minutes, the suspension will transition from a pale yellow color to a deep, homogeneous red/brown, visually confirming the formation of the active Pd(0)-BINAP complex and successful oxidative addition.
-
-
Monitoring : Stir for 12-16 hours.
-
Self-Validation Check 2: Perform TLC (Hexanes/EtOAc 4:1). The highly fluorescent starting material (Rf ~0.6) should be completely consumed, replaced by a new, UV-active spot at a higher Rf.
-
-
Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.
Workflow Visualization
Catalytic cycle of the Buchwald-Hartwig amination and downstream cyclization to benzo[b]acridones.
Protocol 2: Sandmeyer-Type Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale & Causality
When the goal is to form a C-C bond at the 3-position (e.g., synthesizing 3-aryl-2-naphthoic acids for polycyclic aromatic hydrocarbon precursors), the primary amine must be converted into a leaving group. The Sandmeyer-type Suzuki-Miyaura coupling achieves this by transforming the amine into a diazonium salt, which then undergoes cross-coupling with arylboronic acids[3].
-
Activation via Diazotization : Treating the amine with tert-butyl nitrite (t-BuONO) and boron trifluoride etherate (BF₃·OEt₂) yields an arenediazonium tetrafluoroborate salt. The -N₂⁺ group is an exceptionally potent leaving group, allowing oxidative addition to palladium to occur at room temperature[3].
-
Catalyst Selection (Pd/C) : Because the diazonium salt is highly electrophilic, expensive phosphine ligands are entirely unnecessary. Heterogeneous 10% Pd/C is used, providing a highly active, ligand-free, and easily recoverable catalytic system[2].
-
Solvent Causality (Methanol) : Methanol serves a dual purpose. It acts as a mild reducing agent to ensure any oxidized palladium is returned to the active Pd(0) state, and it acts as a scavenger for the BF₃ byproduct released during the catalytic cycle, preventing undesired side reactions[2].
Quantitative Data: Substrate Scope
Table 2: Substrate Scope for Pd/C-Catalyzed Sandmeyer-Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd/C (10%) | MeOH | 30 | 92% |
| 2 | 4-Methoxyphenylboronic acid | Pd/C (10%) | MeOH | 45 | 89% |
| 3 | 4-Fluorophenylboronic acid | Pd/C (10%) | MeOH | 40 | 85% |
| 4 | 2-Methylphenylboronic acid | Pd/C (10%) | MeOH | 60 | 78% |
Step-by-Step Methodology
Part A: Diazotization
-
Dissolve Ethyl 3-amino-2-naphthoate (1.0 equiv) in anhydrous THF (0.5 M) and cool to -15 °C in an ice/salt bath.
-
Add BF₃·OEt₂ (1.5 equiv) dropwise, followed by slow addition of tert-butyl nitrite (1.2 equiv).
-
Stir for 30 minutes.
-
Self-Validation Check 1: A dense precipitate of the arenediazonium tetrafluoroborate salt will form. Add cold diethyl ether to complete precipitation, filter, and wash with cold ether. (Caution: Store cold and use immediately; diazonium salts can be unstable).
-
Part B: Suzuki-Miyaura Cross-Coupling
-
In a round-bottom flask, suspend the freshly prepared diazonium salt (1.0 equiv), the arylboronic acid (1.5 equiv), and 10% Pd/C (5 mol% Pd) in reagent-grade Methanol (0.2 M).
-
Stir the mixture at room temperature (20-25 °C) open to the air (no inert atmosphere required).
-
Self-Validation Check 2: Immediate and vigorous evolution of nitrogen gas (N₂) will occur. The cessation of bubbling (typically within 30-45 minutes) serves as a direct, stoichiometric indicator that the reaction has reached completion[2].
-
-
Workup : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify the resulting Ethyl 3-aryl-2-naphthoate via silica gel chromatography.
Workflow Visualization
Pathway for the Sandmeyer-type diazotization and subsequent Pd/C-catalyzed Suzuki-Miyaura coupling.
References
-
Improving the Fluorescent Probe Acridonylalanine Through a Combination of Theory and Experiment Journal of Physical Organic Chemistry, 2016. URL:[Link]
-
Suzuki-Miyaura reactions of arenediazonium salts catalyzed by Pd(0)/C. One-pot chemoselective double cross-coupling reactions Taylor, R. H., & Felpin, F. X., Organic Letters, 2007, 9(15), 2911-2914. URL:[Link]
-
Palladium-Catalyzed Cross-Coupling of Arenediazonium Salts with Arylboronic Acids Sengupta, S., & Bhattacharyya, S., The Journal of Organic Chemistry, 1997, 62(10), 3405-3406. URL:[Link]
Sources
Procedures for converting Ethyl 3-amino-2-naphthoate to naphtho[2,3-d]pyrimidin-4-ones
Application Note: Advanced Methodologies for the Synthesis of Naphtho[2,3-d]pyrimidin-4(3H)-ones from Ethyl 3-amino-2-naphthoate
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and analytical validation.
Introduction & Strategic Rationale
Naphtho[2,3-d]pyrimidines represent a privileged class of fused heterocyclic scaffolds in medicinal chemistry, frequently leveraged in the development of kinase inhibitors, antimicrobial agents, and targeted antineoplastics. The direct construction of the pyrimidin-4(3H)-one ring fused to a naphthalene backbone is classically achieved via the Niementowski quinazoline synthesis [1].
As process and application scientists, our goal is not merely to mix reagents, but to engineer a highly efficient, self-validating reaction system. This guide details the conversion of ethyl 3-amino-2-naphthoate into naphtho[2,3-d]pyrimidin-4(3H)-one using formamide. By understanding the causality behind the reagent selection and thermodynamic drivers, researchers can reliably scale and troubleshoot this workflow.
Mechanistic Insights: The Causality of the Niementowski Cyclization
The Niementowski reaction is a thermally driven condensation between an ortho-amino ester (or acid) and an amide[2]. In this specific protocol, formamide is selected because it serves a dual purpose: it acts as a high-boiling, polar solvent and as the requisite C1 and nitrogen synthon[3].
The Causality of the Reaction Cascade:
-
Nucleophilic Attack: The primary amine of ethyl 3-amino-2-naphthoate attacks the carbonyl carbon of formamide. Elevated temperatures (>150 °C) are critical here to overcome the activation energy barrier, driving the formation of intermediate condensation products (such as N-formyl and amidine species) while releasing ammonia[4].
-
Ester Aminolysis: The in situ generated ammonia (or the formamide nitrogen itself) attacks the adjacent ethyl ester, converting it into a primary amide.
-
Cyclodehydration: An intramolecular cyclization occurs between the newly formed amide and the formyl/amidine group. The irreversible elimination of ethanol and water drives the equilibrium forward, yielding the thermodynamically stable, aromatic naphtho[2,3-d]pyrimidin-4(3H)-one[1].
Caption: Mechanistic pathway of the Niementowski synthesis of naphtho[2,3-d]pyrimidin-4(3H)-ones.
Experimental Methodologies
To accommodate diverse laboratory capabilities, two distinct protocols are provided. Protocol B (Microwave-Assisted) is highly recommended as it aligns with green chemistry principles, drastically reducing reaction times and limiting the formation of thermal degradation byproducts (tars)[2].
Protocol A: Conventional Thermal Synthesis
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend ethyl 3-amino-2-naphthoate (1.0 eq, 5.0 mmol) in anhydrous formamide (15 mL).
-
Thermal Activation: Heat the mixture in a silicone oil bath to 160–170 °C. Maintain vigorous stirring for 6–8 hours. Note: The extended heating time is required to ensure complete ester aminolysis.
-
Work-up: Upon complete consumption of the starting material (verified via TLC, Hexane:EtOAc 6:4), remove the flask from the heat source and allow it to cool to approximately 60 °C. Pour the mixture into 50 mL of ice-cold distilled water under continuous, vigorous stirring.
-
Isolation & Purification: A precipitate will form immediately. Stir for an additional 30 minutes to ensure complete precipitation. Filter the solid under vacuum using a Büchner funnel, wash sequentially with cold water (2 x 10 mL) and cold ethanol (5 mL), and recrystallize from boiling DMF/ethanol.
Protocol B: Microwave-Assisted Organic Synthesis (MAOS)
-
Reaction Setup: In a 10 mL microwave-safe reaction vial, combine ethyl 3-amino-2-naphthoate (1.0 eq, 2.0 mmol) and formamide (4 mL). Add a catalytic amount of glacial acetic acid (2 drops) to accelerate the initial formylation step.
-
MW Activation: Seal the vial and subject it to microwave irradiation (e.g., CEM Discover or Anton Paar Monowave) at 160 °C for 15–20 minutes[2]. Set the maximum power to 200 W and enable dynamic pressure control.
-
Work-up & Isolation: Cool the vial to room temperature using compressed air cooling. Transfer the contents to a beaker containing 20 mL of ice water. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the highly pure product.
Caption: Step-by-step experimental workflow for the synthesis and isolation of the pyrimidinone.
Data Presentation & Self-Validating Systems
A robust chemical protocol must operate as a self-validating system. The success of this cyclization is defined by specific, predictable spectroscopic shifts. The disappearance of the ester carbonyl and the primary amine signals confirms the consumption of the starting material, while the emergence of a highly deshielded pyrimidine proton (C2-H) confirms successful ring closure.
Table 1: Comparison of Synthesis Methodologies
| Parameter | Protocol A (Thermal) | Protocol B (Microwave) | Causality / Advantage |
| Reaction Time | 6 - 8 hours | 15 - 20 minutes | MW drastically reduces time via direct volumetric heating[2]. |
| Temperature | 160 - 170 °C | 160 °C | MW allows precise temperature control, avoiding localized hotspots. |
| Average Yield | 65 - 70% | 85 - 92% | MW minimizes thermal decomposition and unwanted polymerization. |
| Purity (Crude) | Moderate | High | Rapid kinetic completion in MW prevents side-reaction proliferation. |
Table 2: Analytical Validation Parameters (Self-Validating Metrics)
| Analytical Technique | Starting Material (Ethyl 3-amino-2-naphthoate) | Product (Naphtho[2,3-d]pyrimidin-4(3H)-one) | Diagnostic Shift / Validation Logic |
| FT-IR Spectroscopy | ~1710 cm⁻¹ (Ester C=O)~3300-3400 cm⁻¹ (Primary N-H₂) | ~1670 cm⁻¹ (Amide C=O)~3100-3200 cm⁻¹ (Broad, Secondary N-H) | Confirms the conversion of the ester to a pyrimidinone amide and structural ring closure. |
| ¹H NMR (DMSO-d6) | ~1.3 ppm (t, 3H, CH₃)~4.3 ppm (q, 2H, CH₂)~6.5 ppm (s, 2H, NH₂) | Absence of ethyl signals.~8.1-8.3 ppm (s, 1H, Pyrimidine C2-H)~12.2 ppm (br s, 1H, NH) | The highly deshielded C2-H singlet is the definitive, undeniable marker of the newly formed pyrimidine ring. |
| LC-MS (ESI+) | [M+H]⁺ = 216.1 | [M+H]⁺ = 197.1 | Mass difference of -19 Da perfectly corresponds to the net addition of formamide (+45 Da) and the loss of ethanol and water (-64 Da). |
References
-
Niementowski quinazoline synthesis Source: Grokipedia URL:[Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: PMC (National Institutes of Health) URL:[Link]
-
Synthesis of quinazolinones from reaction of formamide with anthranilic acids Source: ResearchGate URL:[Link]
Sources
Troubleshooting & Optimization
Purification methods for Ethyl 3-amino-2-naphthoate via recrystallization
Welcome to the Technical Support Center for the purification of Ethyl 3-amino-2-naphthoate . As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps, focusing instead on the thermodynamic and kinetic principles that govern successful crystallization.
This guide provides a self-validating workflow, troubleshooting protocols, and mechanistic explanations to ensure high-purity recovery of your target compound.
Physicochemical Profile
Before initiating any purification workflow, it is critical to understand the thermal and solubility parameters of your target molecule. Ethyl 3-amino-2-naphthoate is a moderately polar aromatic amine and ester, making it highly responsive to dual-solvent (solvent/anti-solvent) recrystallization systems.
Table 1: Quantitative Data & Properties of Ethyl 3-amino-2-naphthoate
| Property | Value | Experimental Implication |
| CAS Number | 5959-54-6 | N/A |
| Molecular Formula | C13H13NO2 | Aromatic bulk requires non-polar solvent affinity. |
| Molecular Weight | 215.25 g/mol | N/A |
| Melting Point | 117 - 118 °C | Determines the upper limit for hot solvent temperatures to prevent oiling out. |
| Physical Form | Powder | High surface area; prone to trapping impurities. |
| Optimal Solvent System | Ethyl Acetate / Heptane | Balances ester/amine solubility (EtOAc) with aromatic insolubility (Heptane)[1]. |
Core Workflow: Dual-Solvent Recrystallization Protocol
We utilize an Ethyl Acetate (Primary Solvent) / Heptane (Anti-Solvent) system. This combination is highly effective because the two solvents are completely miscible, allowing precise manipulation of the saturation point[1].
Step 1: Dissolution (The Saturation Baseline)
-
Action: Place the crude powder in an Erlenmeyer flask. Add hot ethyl acetate in small, 1–2 mL increments, allowing the solution to return to a gentle boil after each addition, until the solid just dissolves[2].
-
Causality: Adding solvent too quickly without allowing time for dissolution is the primary cause of low yield[2]. Using the absolute minimum volume of primary solvent ensures the solution is highly concentrated, which is required to drive the thermodynamic equilibrium toward crystallization upon cooling.
Step 2: Hot Gravity Filtration (Impurity Purge)
-
Action: If insoluble impurities remain, filter the boiling solution through fluted filter paper using a stemless glass funnel into a pre-heated receiving flask[3].
-
Causality: A stemless funnel is mandatory. Standard funnels have a high surface area in the stem, causing rapid heat loss and premature crystallization that will clog the apparatus[3].
Step 3: Anti-Solvent Addition (Self-Validating Saturation)
-
Action: Keep the filtered ethyl acetate solution at a gentle boil. Slowly add hot heptane dropwise.
-
System Validation: The system validates its own saturation point visually. Continue adding heptane until a single drop produces a faint, persistent cloudiness (turbidity) that does not dissipate upon swirling. This "cloud point" confirms the exact thermodynamic threshold of supersaturation has been reached[1]. Add exactly one drop of hot ethyl acetate to clear the solution, resetting the system just below the precipitation threshold.
Step 4: Controlled Nucleation & Isolation
-
Action: Remove the flask from the heat source. Cover it with a watch glass and allow it to cool undisturbed to room temperature (approx. 20 minutes), followed by 15 minutes in an ice-water bath[2].
-
Causality: Slow cooling allows solute molecules to selectively integrate into a rigid crystal lattice. Rapid cooling traps impurities within the lattice. The final ice bath lowers the solubility limit further, maximizing percent recovery[2]. Isolate via vacuum filtration and wash with ice-cold heptane.
Experimental Workflow Diagram
Caption: Workflow for the dual-solvent recrystallization of Ethyl 3-amino-2-naphthoate.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a cloudy liquid layer) instead of forming solid crystals. How do I fix this? A: Oiling out is a kinetic phenomenon known as Liquid-Liquid Phase Separation (LLPS). It occurs when the system experiences very high supersaturation, causing the compound to separate as an emulsion rather than a solid[4]. Because solute molecules in these droplets arrange randomly, the oil acts as an excellent solvent for unwanted impurities[3],[4].
-
The Fix: Reheat the mixture until the oil completely redissolves into a clear solution[3]. Add a small amount (1-2 mL) of your primary solvent (ethyl acetate) to lower the saturation curve, and cool the flask much more slowly. Alternatively, introduce a tiny "seed crystal" of pure Ethyl 3-amino-2-naphthoate to the solution just before it reaches the oiling-out temperature to force solid nucleation[3].
Q: My recovery yield is exceptionally low, and no crystals are forming even after the ice bath. What went wrong? A: You have likely bypassed the supersaturation threshold by adding too much primary solvent. Because solid dissolution takes time, a common error is adding excess solvent before the previous addition has had time to act[2].
-
The Fix: Transfer the solution to a rotary evaporator or distillation setup and remove approximately 50% of the solvent volume[3]. Reheat to ensure the solution is clear, and repeat the slow-cooling process.
Q: During hot filtration, my product crystallized inside the filter paper and funnel. How do I recover it? A: This occurs when the funnel is too cold, causing the solvent to cool below its saturation point during transfer.
-
The Fix: Wash the filter paper with a small amount of boiling ethyl acetate to redissolve the trapped crystals, allowing them to pass through into the receiving flask. In the future, boil a small amount of solvent in the receiving flask during filtration; the rising hot vapors will continuously heat the funnel and prevent premature crystallization[3].
References
-
University of Wisconsin-Madison. "Recrystallization".[Link]
-
Texas Christian University (TCU). "recrystallization, filtration and melting point". [Link]
-
Mettler Toledo. "Oiling Out in Crystallization". [Link]
-
Chemistry LibreTexts. "3.6: Procedure Summary". [Link]
Sources
Process Chemistry Support Center: Optimizing Solvent Selection for Amino-Naphthoate Cyclization
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the intramolecular cyclization of amino-naphthoate derivatives—a critical step in forming naphthostyrils (benzo[cd]indol-2(1H)-ones) and complex polycyclic scaffolds.
This guide provides mechanistic troubleshooting, solvent selection matrices, and field-validated protocols to ensure your cyclization reactions are thermodynamically and kinetically optimized.
Part 1: Mechanistic FAQs & Troubleshooting Guides
Q1: Why does my cyclization stall at the uncyclized intermediate (e.g., 8-amino-1-naphthoic acid) instead of forming the naphthostyril lactam? A1: This is a classic kinetic trap dictated by solvent-solute interactions. In the cyclization of 8-amino-1-naphthoic acid derivatives, the nucleophilic attack of the peri-amino group onto the carboxylate requires proper orbital alignment and activation of the carbonyl electrophile. If you are using a highly coordinating polar aprotic solvent (like DMF) without a coupling agent, the solvent can overly solvate the amino group, drastically reducing its nucleophilicity. Field-Proven Solution: Switch to a polar protic solvent system (e.g., Methanol/HCl). This provides dual activation: the protic solvent hydrogen-bonds with the carbonyl oxygen (increasing electrophilicity), while the acidic environment facilitates the departure of the leaving group. Historically, acidifying a boiling aqueous/ammonia solution with hydrochloric acid forces the immediate precipitation of the cyclized naphthostyril in yields exceeding 90%[1].
Q2: I am experiencing high levels of intermolecular dimerization rather than the desired intramolecular cyclization. How can solvent selection mitigate this? A2: Intermolecular side reactions are governed by concentration and solvent polarity. While the standard approach is high dilution, the nature of the solvent is equally critical. Non-polar or moderately polar aprotic solvents with high boiling points, such as o-dichlorobenzene, are excellent for suppressing intermolecular reactions in specific pathways (like the 1-naphthyl isocyanate route). o-Dichlorobenzene provides a homogeneous solution at temperatures between 140°C–160°C, delivering the thermal energy required to overcome the activation barrier for intramolecular ring closure while maintaining an inert environment that prevents side-reactions[2].
Q3: When synthesizing complex polycyclic derivatives (e.g., 14-aza-12-oxasteroids) from naphthalene-based amino-alcohols, how do I sequence the double dehydration and cyclization? A3: In tandem reactions where an amino-alcohol undergoes double dehydration and cyclization with an oxo-acid, the amine nucleophile will attack the more electrophilic ketone first, forming an imine. The subsequent attack by the hydroxyl group forms the final ring. This requires a solvent system that tolerates the transient water byproduct without hydrolyzing the intermediate imine, allowing the seamless one-pot formation of C-N, C-O, and amide bonds[3].
Q4: Can I perform these cyclizations without harsh acids? A4: Yes, but the solvent must be carefully paired with the intermediate. For instance, cyclization of nitro-substituted benz[cd]indol-2(1H)-one precursors can be achieved by simply refluxing the intermediate in methanol, followed by cooling to 0 °C to drive the precipitation of the cyclized product[4].
Part 2: Quantitative Solvent Comparison Data
Summarizing the kinetic and thermodynamic impacts of various solvents is crucial for process optimization.
Table 1: Solvent Optimization Matrix for Amino-Naphthoate Cyclization
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Solvation Effect on Amino-Naphthoate | Typical Yield (%) | Recommended Use Case |
| o-Dichlorobenzene | 9.9 | 180 | Inert; minimizes solvent-solute interaction, favors thermal ring closure. | 90–99 | Isocyanate/AlCl₃ routes[2] |
| Methanol / Water | 32.7 | 65–100 | Protic activation of carbonyl; stabilizes transition state. | 85–97 | Acid-catalyzed lactamization[1],[4] |
| DMF | 36.7 | 153 | Solubilizes complex intermediates; high risk of amine sequestration. | 70–80 | HATU/Coupling agent mediated |
| Toluene | 2.4 | 110 | Poor solubility for polar intermediates; favors dehydration. | <50 | Dean-Stark water removal |
Part 3: Validated Experimental Protocol
Self-Validating Protocol: Acid-Catalyzed Cyclization of 8-Amino-1-Naphthoate to Naphthostyril This protocol is adapted from established industrial methodologies for high-efficiency naphthostyril synthesis[1].
-
Precursor Solvation : Dissolve 5 parts of 8-bromo-1-naphthoic acid in 12 parts of 30% aqueous ammonia.
-
Amination : Heat the solution in a sealed pressure vessel at 100°C to 150°C for 2 to 5 hours to form the 8-amino-1-naphthoic acid intermediate.
-
Alkaline Transition : Warm the reacting mixture with dilute sodium hydroxide to ensure all intermediates pass completely into a homogeneous solution. Filter to remove any insoluble impurities.
-
Acid-Driven Cyclization : Bring the filtered solution to a boil and rapidly acidify with concentrated hydrochloric acid. Causality Note: The sudden drop in pH protonates the hydroxyl leaving group (converting it to water), drastically lowering the activation energy for the amine's nucleophilic attack.
-
Self-Validating Isolation : Allow the mixture to cool. The visual transition from a homogeneous dark solution to the distinct precipitation of acicular yellow-greenish crystals serves as an immediate, self-validating indicator of successful cyclization, confirming that the thermodynamic threshold for lactamization has been crossed[1].
Part 4: Visualizing the Cyclization Logic
Decision matrix for solvent optimization in amino-naphthoate cyclization.
Part 5: References
1.[1] Title: US2111756A - Manufacture of naphthostyril and 8-amino-1-naphthoic acid Source: google.com URL:
2.[2] Title: US4152330A - Process for the preparation of naphthostyril Source: google.com URL:
3.[3] Title: Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids - MDPI Source: mdpi.com URL:
4.[4] Title: Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors Source: tandfonline.com URL:
Sources
Technical Support Center: Handling & Troubleshooting 3-Amino-2-Naphthoate Derivatives
Welcome to the Technical Support Center for 3-amino-2-naphthoate derivatives. These compounds are critical building blocks in pharmaceutical synthesis and fluorophore development. However, their electron-rich aromatic cores make them notoriously susceptible to rapid oxidative degradation.
This guide is designed for research scientists and drug development professionals. It provides mechanistic insights, diagnostic FAQs, and self-validating protocols to help you eliminate oxidation side-products and ensure high-fidelity synthetic outcomes.
Visual Diagnostic: Oxidation Pathways & Prevention Logic
Logical workflow of 3-amino-2-naphthoate oxidation pathways and targeted prevention strategies.
Section 1: Fundamental Causes & Mechanisms (FAQs)
Q: Why do my 3-amino-2-naphthoate solutions turn dark red or brown almost immediately upon dissolution?
A: This discoloration is the visual signature of oxidative coupling. The amino group strongly donates electron density into the extended
Q: I store my reagents in the dark, but they still degrade. Does light actually matter, or is it just oxygen? A: Both are critical, but they act synergistically. While oxygen initiates the radical cascade, ambient light photo-excites the ground-state triplet oxygen into highly reactive singlet oxygen, or generates reactive oxygen species (ROS) that exponentially accelerate the formation of peroxide intermediates[4][5]. Storing the compound in a dark, cool environment (4°C) under an inert argon blanket is mandatory to arrest both thermal and photochemical degradation pathways[5].
Q: Can I just add an antioxidant to my reaction mixture to prevent this? A: Yes, but the choice of antioxidant must be mechanistically sound. Radical scavengers like Butylated Hydroxytoluene (BHT) or peroxide decomposers are highly effective for storing aromatic amines[4][5]. BHT works because its sterically hindered phenolic OH group donates a hydrogen atom to quench the peroxy radicals, breaking the autoxidation chain without interfering with most downstream non-radical reactions.
Section 2: Quantitative Data on Aminonaphthalene Oxidation
To understand the severity of the oxidation risk, compare the redox potentials and stability metrics of aminonaphthalenes against standard aromatic compounds. Lower oxidation potentials indicate a higher thermodynamic vulnerability to electron loss.
| Compound Class | Oxidation Potential (vs Fe/Fe⁺) | Primary Oxidation Side-Products | Recommended Stabilization Strategy |
| N,N-dialkyl-2-aminonaphthalenes | ~0.33 eV[1] | Homo-dimers, Carbazoles[1][2] | Strict Schlenk line, Argon headspace |
| 3-Amino-2-naphthoic acid derivatives | ~0.45 eV (Estimated) | Azo compounds, Quinone imines[2][3] | Degassed solvents, BHT addition (0.1-0.5 wt%)[4][5] |
| Standard Phenols (e.g., 2,6-dimethoxyphenol) | ~0.89 eV[1] | Benzoquinones | Standard inert atmosphere |
| Simple Anilines | >0.90 eV | Azobenzenes[3] | Inert gas displacement[4] |
Data Synthesis: Aminonaphthalenes are significantly more oxidizable than standard phenols or anilines, dictating the need for aggressive preventative measures[1].
Section 3: Troubleshooting Guides & Self-Validating Protocols
Issue 1: Inconsistent yields due to starting material degradation before the reaction begins.
Causality: Dissolved oxygen in standard laboratory solvents is sufficient to initiate the radical cation cascade the moment the 3-amino-2-naphthoate is dissolved[1]. Purging the headspace of the flask is insufficient; the solvent lattice itself must be purged[5][6].
Protocol 1: Self-Validating Freeze-Pump-Thaw Solvent Degassing Methodology:
-
Freezing: Place the solvent in a Schlenk flask, seal it, and submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pumping: Open the flask to a high-vacuum line for 3–5 minutes to evacuate the headspace, removing the oxygen that was excluded from the solvent lattice during crystallization.
-
Thawing: Isolate the flask from the vacuum and let it thaw in a warm water bath. You will observe vigorous bubbling as trapped gases escape the melting solvent.
-
Iteration: Repeat this cycle a minimum of three times.
-
Self-Validation Check: During the final thaw cycle, no gas bubbles should evolve from the liquid. Furthermore, when the degassed solvent is gently swirled under vacuum, it should produce a sharp, metallic "click" (the water-hammer effect), definitively proving a true vacuum void of dissolved gases.
Issue 2: Unavoidable oxidation occurs during prolonged, complex multi-step syntheses.
Causality: If your downstream chemistry requires elevated temperatures or extended timeframes, even trace oxygen ingress will eventually degrade the aminonaphthalene core[4]. The intrinsic electron density of the amine must be temporarily neutralized[6].
Protocol 2: Transient Protection via Acetylation Methodology: By converting the free amine to an acetamide, the nitrogen's lone pair delocalizes into the carbonyl group. This drastically lowers the HOMO energy, rendering the naphthyl ring air-stable[6].
-
Reaction: Dissolve 3-amino-2-naphthoate in degassed dichloromethane under argon. Add 1.2 equivalents of acetic anhydride and a catalytic amount of DMAP. Stir at room temperature for 2 hours.
-
Self-Validation Check (TLC): The starting 3-amino-2-naphthoate is highly fluorescent under 254 nm and 365 nm UV light due to its extended conjugation. The successful formation of the protected acetamide is validated by the complete disappearance of this intense fluorescence , replaced by a new, less polar spot (higher
) that absorbs UV but does not fluoresce. -
Deprotection: Once the sensitive synthetic steps are complete, the protecting group can be quantitatively removed by refluxing in an ethanol/water mixture with a catalytic amount of strong acid (e.g., HCl) or base[6].
References
1.[2] Copper(II)-Mediated Oxidative Coupling of 2-Aminonaphthalene Homologues. Competition between the Straight Dimerization and the Formation of Carbazoles. The Journal of Organic Chemistry - ACS Publications.2 2.[4] CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring. Google Patents. 4 3.[5] Best practices for preventing the oxidation of 2-(hexyloxy)aniline. Benchchem. 5 4.[6] Preventing oxidation of the aniline group during complexation. Benchchem. 6 5.[1] Aerobic Catalyzed Oxidative Cross-Coupling of N,N-Disubstituted Anilines and Aminonaphthalenes with Phenols and Naphthols. PMC - National Institutes of Health. 1 6.[3] Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic. 3
Sources
- 1. Aerobic Catalyzed Oxidative Cross-Coupling of N,N-Disubstituted Anilines and Aminonaphthalenes with Phenols and Naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Separation & Purification of Ethyl 3-amino-2-naphthoate
Welcome to the Technical Support Center for the isolation and purification of Ethyl 3-amino-2-naphthoate . This guide is engineered for researchers and drug development professionals dealing with the downstream processing of Fischer esterification reactions.
Because Fischer esterification is an equilibrium-driven process, achieving 100% conversion is thermodynamically improbable without active water removal. Consequently, your crude reaction mixture will inevitably contain the target ester, unreacted 3-amino-2-naphthoic acid , residual ethanol, and the acid catalyst. This portal provides field-proven, self-validating protocols to achieve >99% purity of your target compound.
Physicochemical Data for Separation Logic
Successful separation relies on exploiting the distinct acid-base properties of the starting material versus the product. The unreacted starting material contains an acidic carboxyl group, whereas the product is a neutral ester with a weakly basic amine.
| Compound | Role | Molecular Weight | Melting Point | Solubility Profile | Acid/Base Properties |
| 3-Amino-2-naphthoic acid | Starting Material | 187.19 g/mol | 214–215 °C[1] | Soluble in EtOH, ether. Insoluble in water. | Amphoteric (COOH |
| Ethyl 3-amino-2-naphthoate | Target Product | 215.25 g/mol | 115–115.5 °C[2] | Soluble in EtOAc, DCM, EtOH. Insoluble in water. | Weakly basic amine. Neutral ester[3]. |
Separation Workflow Diagram
The following workflow illustrates the mechanistic pathway for the acid-base extraction, designed to selectively partition the unreacted acid into the aqueous phase while retaining the ester in the organic phase.
Workflow for the acid-base extraction of Ethyl 3-amino-2-naphthoate from starting materials.
Standard Operating Procedure: Acid-Base Extraction
This protocol is designed as a self-validating system. Each step includes a mechanistic rationale (causality) and an observable endpoint to ensure experimental integrity.
Step 1: Solvent Swap (Critical Pre-requisite)
-
Action: Concentrate the crude reaction mixture under reduced pressure (rotary evaporator) to remove residual ethanol.
-
Causality: Ethanol is a co-solvent that is miscible in both water and organic solvents. If left in the mixture, it will drastically increase the solubility of the ester in the aqueous phase, leading to severe product loss and poor phase separation.
Step 2: Dissolution
-
Action: Dissolve the resulting viscous residue in a water-immiscible organic solvent, preferably Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Step 3: Selective Deprotonation
-
Action: Transfer the organic solution to a separatory funnel. Slowly add saturated aqueous Sodium Bicarbonate (
) in portions. Vent the funnel frequently. -
Causality: The
of the carboxylic acid in is ~2.2[1]. (conjugate acid 6.4) is basic enough to quantitatively deprotonate the carboxylic acid, forming the water-soluble sodium salt[2]. Crucially, is mild enough that it will not trigger base-catalyzed hydrolysis of your newly formed ester. -
Self-Validation: You will observe effervescence (
gas evolution) as the acid catalyst and unreacted starting material are neutralized. The reaction is complete when the addition of fresh no longer produces gas, and the aqueous layer tests basic (pH 8-9) via indicator paper.
Step 4: Phase Separation & Washing
-
Action: Allow the layers to separate. Drain the aqueous layer. Wash the organic layer once with brine (saturated
) to remove dissolved water and residual salts.
Step 5: Isolation
-
Action: Dry the organic layer over anhydrous
or . Filter the drying agent and concentrate the filtrate in vacuo. -
Result: The crude will present as a yellow solid. Recrystallize from dilute ethanol to yield pure yellow needles (mp 115-115.5 °C)[2].
Troubleshooting & FAQs
Q: Why am I getting a stubborn emulsion during the
-
Resolution: First, ensure you are venting the separatory funnel thoroughly. If the emulsion persists, add a small volume of brine (saturated
). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent in the water layer ("salting out"), which rapidly breaks the emulsion.
Q: Can I use 1M
Q: My isolated ester still contains significant amounts of 3-amino-2-naphthoic acid. What went wrong? A: This indicates incomplete deprotonation during the washing step. This usually happens for two reasons:
-
Overloading: The organic layer was too concentrated, and the volume of
was insufficient to neutralize all the acid. -
Lack of Validation: The aqueous layer became acidic during the wash.
-
Resolution: Always check the pH of the aqueous layer after the wash. It must remain basic (pH > 8). If it is acidic, perform a second wash with fresh saturated
.
Q: I synthesized the ester via the reduction of Ethyl 3-nitro-2-naphthoate. Does this separation protocol still apply?
A: No. The impurity profile is different. If you are reducing the nitro group to an amine, your unreacted starting material is Ethyl 3-nitro-2-naphthoate, which is a neutral molecule, not an acid. An acid-base extraction with
-
Resolution for Reduction Route: You must exploit the basicity of the newly formed amine. Extract the organic layer with 1M
to protonate the Ethyl 3-amino-2-naphthoate, driving it into the aqueous layer, while the unreacted nitro-ester remains in the organic layer. Then, basify the aqueous layer with and back-extract with fresh EtOAc to recover the pure amino-ester.
References
- Source: orgsyn.
- Title: 3-Amino-2-naphthoic Acid (Chemical Index Database)
- Title: Ethyl 3-amino-2-naphthoate (C13H13NO2)
Sources
Overcoming steric hindrance in 3-amino-2-naphthoate substitution reactions
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Overcoming steric hindrance, the ortho-effect, and intramolecular hydrogen bonding in naphthylamine derivatization.
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter support tickets regarding the sluggish reactivity of 3-amino-2-naphthoate and its derivatives. This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind these failures and field-proven, self-validating protocols to bypass them.
Part 1: The Mechanistic Root of the Problem
Before troubleshooting, we must understand why 3-amino-2-naphthoate resists standard substitution. The difficulty arises from a severe ortho-effect [1],[2], which manifests in two distinct ways:
-
Steric Shielding: The adjacent ester/carboxylic acid group at the C2 position physically blocks the trajectory of incoming electrophiles attempting to reach the C3 amine. The rigid, planar naphthalene backbone exacerbates this by preventing the functional groups from rotating away from each other.
-
Intramolecular Hydrogen Bonding: The amino protons form a strong intramolecular hydrogen bond with the carbonyl oxygen of the C2 ester[3],[4]. This interaction locks the nitrogen's lone pair into a stable, conjugated system, drastically reducing its nucleophilicity.
To achieve successful substitution, your synthetic strategy must either bypass the need for a strong nucleophile (e.g., via transition-metal catalysis) or utilize highly activated electrophiles that can overcome the activation energy barrier.
Part 2: Troubleshooting Guides & FAQs
Q1: My direct N-alkylation using alkyl halides and is yielding <30% product, mostly recovering starting material. How can I improve this?
The Causality: Standard
Q2: I am trying to synthesize a complex fluorophore by coupling 3-amino-2-naphthoate with an aryl bromide, but conditions are completely failing. What is the alternative?
The Causality:
Q3: N-acylation with standard acyl chlorides and triethylamine (TEA) is incredibly slow. How do I force the reaction?
The Causality: Triethylamine is not nucleophilic enough to activate the acyl chloride, meaning the hindered naphthylamine must attack the acyl chloride directly. The Solution: Employ DMAP (4-Dimethylaminopyridine) Catalysis combined with Microwave Irradiation [7]. DMAP attacks the acyl chloride to form a highly electrophilic acylpyridinium intermediate. Microwave irradiation provides the rapid, localized thermal energy required to temporarily break the intramolecular hydrogen bond[4], exposing the amine for the attack.
Part 3: Validated Experimental Protocols
Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is a self-validating system: the color change from deep red/brown (active Pd(0) species) to a lighter suspension indicates successful catalyst turnover.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).
-
Reagent Loading: Add methyl 3-amino-2-naphthoate (1.0 equiv), the desired aryl bromide (1.2 equiv),
(5 mol%), rac-BINAP (7.5 mol%), and anhydrousngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> (1.4 equiv). -
Solvent Addition: Inject anhydrous, degassed toluene (0.2 M relative to the naphthoate) via syringe.
-
Reaction: Heat the sealed flask to 100 °C in an oil bath with vigorous stirring for 12–16 hours. Validation Check: TLC (Hexane/EtOAc 4:1) should show complete consumption of the fluorescent starting material.
-
Workup: Cool to room temperature. Dilute with ethyl acetate, filter through a tightly packed pad of Celite to remove palladium black and salts, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography to isolate the N-aryl derivative[6].
Protocol B: Acid-Promoted Reductive Amination
-
Initiation: Dissolve methyl 3-amino-2-naphthoate (1.0 equiv) in a 1:2 mixture of anhydrous dioxane and glacial acetic acid[5]. Cool to 0 °C.
-
Electrophile Addition: Add the target aldehyde (1.3 equiv) dropwise. Stir for 1 hour at 0 °C to allow imine/iminium formation.
-
Reduction: Add
(5.0 equiv) in small portions to manage hydrogen gas evolution[5]. -
Completion: Warm to room temperature and stir overnight. Quench carefully with saturated aqueous
until gas evolution ceases, then extract with dichloromethane.
Part 4: Quantitative Yield Comparison
The following table summarizes the expected outcomes when shifting from traditional substitution methods to sterically-optimized workflows.
| Reaction Type | Traditional Method | Typical Yield | Optimized Method (Workaround) | Optimized Yield | Key Reagents |
| N-Alkylation | Alkyl Halide + | < 30% | Reductive Amination | 80–90% | Aldehyde, |
| N-Arylation | < 10% | Buchwald-Hartwig Coupling | 95–98% | ||
| N-Acylation | Acyl Chloride + TEA | 40–50% | DMAP-Catalyzed + Microwave | > 90% | Acyl Chloride, DMAP, MW (150°C) |
Part 5: Substitution Decision Matrix
Use the following logical workflow to determine the correct synthetic approach based on your target electrophile.
Decision matrix for overcoming steric hindrance in 3-amino-2-naphthoate substitutions.
Part 6: References
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. WO2007118963A2 - Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof - Google Patents [patents.google.com]
- 6. Improving the Fluorescent Probe Acridonylalanine Through a Combination of Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Stability & Handling of Ethyl 3-amino-2-naphthoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with actionable troubleshooting, mechanistic insights, and validated protocols for handling Ethyl 3-amino-2-naphthoate (CAS: 5959-54-6).
Understanding the dual nature of this molecule—a primary aromatic amine situated ortho to an ethyl ester—is critical. The proximity of these functional groups dictates its unique stability profile and dictates how it must be handled during synthesis, extraction, and storage.
Part 1: Core Principles of pH-Dependent Stability
To master the handling of Ethyl 3-amino-2-naphthoate, we must examine the causality behind its reactivity under different pH extremes. The molecule has a monoisotopic mass of 215.09 Da and exhibits specific ionization behaviors depending on the surrounding media [1].
Under Acidic Conditions (pH < 3): The primary aromatic amine (aniline derivative) is easily protonated to form an ammonium salt. This protonation withdraws electron density from the naphthalene ring. While esters can undergo acid-catalyzed hydrolysis, this process requires the protonation of the carbonyl oxygen—a highly reversible reaction with a high activation energy. Consequently, at room temperature, the ethyl ester remains remarkably stable in dilute acid.
Under Basic Conditions (pH > 10): The amine remains in its neutral, unprotonated state. The ester, however, becomes highly susceptible to base-catalyzed hydrolysis (saponification). Hydroxide ions act as strong nucleophiles, irreversibly cleaving the ester to yield 3-amino-2-naphthoic acid and ethanol. Crucially, the unprotonated ortho-amino group can participate in intramolecular general base catalysis , significantly accelerating the hydrolysis rate compared to standard isolated esters [2].
Part 2: Troubleshooting Guides & FAQs
Q1: During a basic aqueous workup (pH 12), my yield of Ethyl 3-amino-2-naphthoate drops significantly. What is happening?
A: You are experiencing rapid saponification. The basic conditions are cleaving your ethyl ester into the highly water-soluble sodium 3-amino-2-naphthoate salt. Because of the ortho-positioning, the neutral amine group assists the hydroxide attack via intramolecular general base catalysis, making this degradation much faster than you might expect for a standard naphthoate ester [2]. Solution: Avoid prolonged exposure to strong bases. If neutralization is required, use a mild base like saturated aqueous
Q2: I need to extract the compound from a complex organic mixture. Can I use an acid-base extraction without destroying the ester? A: Yes. Because acid-catalyzed ester hydrolysis is kinetically slow at room temperature, you can safely extract the compound into an aqueous layer using cold 1M HCl. The amine protonates, rendering the molecule water-soluble. However, to prevent slow degradation, you must perform the subsequent neutralization and back-extraction into an organic solvent immediately.
Q3: My stock solutions are turning dark brown over time. Is the ester degrading? A: No, the color change is not related to the ester. Primary aromatic amines are highly susceptible to oxidation, which leads to the formation of colored degradation products (azo compounds or quinone imines) [3]. Solution: Store the solid compound and its stock solutions in a dark environment under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.
Part 3: Data Presentation
The following table summarizes the quantitative and qualitative stability metrics of Ethyl 3-amino-2-naphthoate across various conditions.
| Parameter | pH Range | Amine State | Ester State | Solubility Profile | Primary Degradation Risk |
| Strongly Acidic | < 3 | Protonated ( | Intact (at 25°C) | High in Water | Slow acid-catalyzed hydrolysis (Requires heat) |
| Mildly Acidic | 4 - 6 | Partially Protonated | Intact | Poor in Water | Precipitation / Emulsion formation |
| Neutral | 7 | Neutral ( | Intact | High in Organics | Oxidation of the free amine over time |
| Strongly Basic | > 10 | Neutral ( | Hydrolyzed | High in Water | Rapid base-catalyzed saponification |
Part 4: Validated Experimental Protocols
The following self-validating protocols are designed to ensure reproducibility and chemical integrity.
Protocol A: Non-Destructive Acid-Base Extraction (Recovery)
Objective: Isolate Ethyl 3-amino-2-naphthoate from neutral organic impurities without ester cleavage.
-
Protonation: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Add an equal volume of cold 1M HCl (aq). Vigorously shake in a separatory funnel. The target compound will partition into the aqueous layer as an ammonium salt.
-
Phase Separation: Immediately separate the aqueous layer. Discard the organic layer containing neutral impurities.
-
Neutralization (Self-Validating Step): Cool the aqueous layer in an ice bath. Slowly add saturated
(aq) dropwise until the pH reaches ~8. Validation: You will visually observe the precipitation of the neutral Ethyl 3-amino-2-naphthoate as a cloudy suspension. -
Recovery: Extract the neutralized aqueous layer with fresh EtOAc (3x). Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo at < 35°C.
Protocol B: Controlled Saponification (Intentional Hydrolysis)
Objective: Purposefully cleave the ester to synthesize 3-amino-2-naphthoic acid.
-
Solubilization: Dissolve 1.0 eq of Ethyl 3-amino-2-naphthoate in a 1:1 mixture of THF and Methanol to ensure complete miscibility with the aqueous base.
-
Base Addition: Add 2.5 eq of 2M NaOH (aq) dropwise at room temperature.
-
Reaction Monitoring: Stir for 2-4 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the high-
ester spot completely disappears, leaving only baseline material. -
Acidification: Cool the mixture to 0°C. Slowly add 1M HCl until the pH reaches ~4 (the isoelectric point of the resulting amino acid).
-
Isolation: Filter the resulting yellow precipitate, wash with ice-cold water, and dry under high vacuum.
Part 5: Mechanistic Visualization
The following diagram maps the divergent chemical pathways of Ethyl 3-amino-2-naphthoate when exposed to acidic versus basic environments.
Figure 1: pH-dependent chemical transformations and stability pathways of Ethyl 3-amino-2-naphthoate.
References
-
ResearchGate. Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Retrieved from:[Link][2]
-
Université du Luxembourg. PubChemLite - Ethyl 3-amino-2-naphthoate (C13H13NO2). Retrieved from: [Link][1]
Sources
Technical Support Center: Scale-Up Challenges for Ethyl 3-amino-2-naphthoate Synthesis
Welcome to the Process Chemistry Technical Support Hub. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of Ethyl 3-amino-2-naphthoate (CAS: 5959-54-6).
Scaling up the esterification of 3-amino-2-naphthoic acid presents unique thermodynamic and kinetic challenges. The electron-rich aminonaphthalene core is highly susceptible to oxidative degradation[1], and the proximity of the amino group to the carboxylic acid complicates standard Fischer esterification due to zwitterion formation and electrostatic repulsion[2]. This guide bypasses standard laboratory-scale inefficiencies, providing a self-validating, thionyl chloride-mediated protocol optimized for kilogram-scale production.
I. Quantitative Process Evaluation
Before initiating scale-up, it is critical to select an esterification route that balances atom economy, safety, and throughput.
Table 1: Comparison of Esterification Strategies for 3-Amino-2-naphthoic Acid
| Synthesis Method | Reagents | Typical Yield | Reaction Time | Scalability | Major Cost / Safety Driver |
| Fischer Esterification | EtOH, H₂SO₄ (cat.) | 65 – 75% | 18 – 24 h | Moderate | Long reaction times; equilibrium limits due to water generation. |
| Thionyl Chloride Mediated | EtOH, SOCl₂ | 85 – 95% | 4 – 6 h | High | Exotherm control; SO₂/HCl gas evolution requires robust scrubbing. |
| Coupling Agents | EtOH, EDCI, DMAP | > 90% | 2 – 4 h | Low | High reagent cost; poor atom economy; difficult byproduct removal. |
II. Process Workflow & Troubleshooting Logic
The following decision tree maps the standard scale-up workflow and the immediate corrective actions for common deviations.
Fig 1: Step-by-step synthesis workflow with integrated troubleshooting pathways.
III. Validated Scale-Up Methodology
This protocol is designed as a self-validating system. Each step contains a mechanistic rationale (causality) to ensure operators understand why a parameter is controlled, preventing deviations before they occur.
Step 1: Reactor Preparation & Inerting
-
Action: Purge a glass-lined reactor with Nitrogen (N₂) for 15 minutes.
-
Causality: The aminonaphthalene core is electron-rich and prone to oxidative dimerization at elevated temperatures[1]. An oxygen-free environment prevents the formation of dark, tarry impurities.
Step 2: Substrate Charging
-
Action: Suspend 3-amino-2-naphthoic acid (1.0 eq) in anhydrous ethanol (10 volumes).
-
Causality: The system must be rigorously anhydrous. Any moisture will competitively hydrolyze the transient acyl chloride back to the starting carboxylic acid, stalling the reaction.
Step 3: Activation (Critical Exotherm Control)
-
Action: Chill the suspension to 0–5 °C. Begin dropwise addition of thionyl chloride (1.2 eq) over 2–3 hours. Maintain internal temperature below 10 °C.
-
Causality: The reaction between SOCl₂ and EtOH generates HCl and SO₂ gas, accompanied by a massive release of enthalpy. Low temperatures prevent solvent flash-boiling and suppress the reversible formation of N-sulfinylamine byproducts.
Step 4: Esterification & Maturation
-
Action: Gradually heat the reactor to reflux (75–80 °C) and hold for 4 hours. Monitor conversion via HPLC.
-
Causality: Heating drives off the dissolved HCl and SO₂ gases, shifting the equilibrium entirely toward the ethyl ester[2].
Step 5: Quench and Neutralization
-
Action: Cool to 20 °C. Concentrate the mixture under vacuum to remove 70% of the ethanol. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃ until the aqueous layer stabilizes at pH 7.5–8.0.
-
Causality: The product exists as a hydrochloride salt in the acidic reaction mixture. Neutralization to pH > 7.5 is mandatory to liberate the free amine, ensuring the product partitions completely into the organic (EtOAc) phase.
Step 6: Isolation via Crystallization
-
Action: Perform a solvent swap from EtOAc to Heptane/EtOAc (8:2 v/v). Heat to 60 °C to achieve a clear solution, then cool linearly to 5 °C at a rate of 10 °C/hour. Filter and dry under vacuum at 45 °C.
-
Causality: A slow, linear cooling ramp prevents supersaturation collapse, yielding large, high-purity yellow needles (mp 115-117 °C)[3] rather than trapping impurities in an amorphous oil.
IV. Mechanistic Pathways & Side Reactions
Understanding the chemical pathways is essential for interpreting HPLC impurity profiles during scale-up.
Fig 2: Primary esterification pathway and common side reactions leading to impurities.
V. Troubleshooting & FAQ
Q1: During the SOCl₂ addition, we experienced a sudden temperature spike and excessive gas evolution. How do we mitigate this? A1: This is a classic accumulation issue. At scale, if the internal temperature drops too low (e.g., < 0 °C), the reaction between SOCl₂ and EtOH stalls, causing unreacted SOCl₂ to pool in the reactor. When the temperature slightly rises, all accumulated SOCl₂ reacts simultaneously, causing a thermal runaway. Fix: Ensure the addition is strictly temperature-controlled between 0 °C and 10 °C. Do not over-chill the reactor. Ensure your scrubber system is rated for the peak instantaneous volumetric flow of SO₂/HCl gas.
Q2: Our final product is contaminated with dark, tarry impurities, and the isolated yield is low. What causes this? A2: The 3-amino-2-naphthoic core is highly sensitive to oxidation[1]. If the reactor is not properly inerted with N₂, or if air is introduced during the reflux stage, the free amine undergoes oxidative coupling, forming azo-dimers and complex tarry networks. Fix: Implement a strict N₂ blanket throughout the entire process, including the workup phase.
Q3: Upon neutralization and solvent swapping, the product forms a biphasic oil at the bottom of the reactor instead of crystallizing ("oiling out"). A3: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its glass transition temperature or in a solvent mixture where it has high transient solubility. Ethyl 3-amino-2-naphthoate is prone to this if residual ethanol or water is present in the crystallization matrix. Fix: Ensure complete removal of ethanol during the vacuum distillation step. During crystallization in Heptane/EtOAc, introduce authentic seed crystals at 40 °C to force heterogeneous nucleation before the mixture reaches the supersaturation threshold where oiling occurs.
Q4: In-process HPLC analysis shows a persistent impurity with a mass corresponding to [M+46]. What is this, and how do we remove it? A4: A mass of [M+46] corresponds to the N-sulfinylamine derivative (-N=S=O), formed when the primary amine reacts with excess SOCl₂. Fix: This impurity is generally reversible. It indicates that the reflux maturation step was either too short or lacked sufficient ethanol/trace moisture to hydrolyze the N-sulfinyl group back to the free amine. Extend the reflux time by 2 hours; the N-sulfinylamine will hydrolyze and convert to the desired product.
VI. References
-
3-Amino-2-naphthoic acid - Organic Syntheses Procedure Organic Syntheses, Coll. Vol. 3, p.78 (1955). URL:[Link]
-
Ester synthesis by esterification Organic Chemistry Portal. URL:[Link]
-
3-Amino-2-naphthoic Acid Chemical Properties DrugFuture Chemical Index Database. URL:[Link]
Sources
Validation & Comparative
Reactivity Profiling: Ethyl vs. Methyl 3-Amino-2-naphthoate in Heterocyclic Synthesis
Target Audience: Organic Chemists, Medicinal Chemists, and Process Development Scientists
Executive Summary
In the design and synthesis of complex polycyclic aza-aromatics (such as benzo[g]quinazolines) and fluorescent molecular probes, ortho-amino naphthoate esters serve as critical bifunctional building blocks. While Ethyl 3-amino-2-naphthoate and Methyl 3-amino-2-naphthoate share an identical electron-rich naphthalene core, the subtle structural difference in their alkoxy leaving groups dictates significantly different reaction kinetics.
This guide provides an objective, data-supported comparison of their reactivity profiles. By analyzing the steric and electronic factors governing nucleophilic acyl substitution, we demonstrate why the methyl ester is generally superior for rapid cyclizations and amidation, whereas the ethyl ester is preferred when chemoselective preservation of the ester moiety is required.
Mechanistic Reactivity Profiling
The reactivity disparity between these two homologous esters is rooted in the transition state of nucleophilic acyl substitution. When a nucleophile (e.g., hydroxide, hydrazine, or an amine) attacks the ester carbonyl, the reaction proceeds via an
-
Steric Hindrance: The formation of the tetrahedral intermediate is typically the rate-determining step. The ethyl group possesses a larger van der Waals volume than the methyl group. This increased steric bulk creates a higher energy barrier (
) during the nucleophile's approach, effectively retarding the reaction rate of the ethyl ester. -
Electronic (Inductive) Effects: Alkyl groups are electron-donating via the inductive (+I) effect. Because the ethyl group is a stronger electron donor than the methyl group, it pushes more electron density toward the carbonyl carbon. This renders the carbonyl carbon of the ethyl ester marginally less electrophilic and less susceptible to nucleophilic attack compared to the methyl ester.
As established in[1], methyl esters consistently exhibit higher hydrolytic lability in both chemical (alkaline) and biological environments. The methyl group's minimal steric profile and lower inductive donation make it the optimal choice when the ester must act as an active electrophile.
Nucleophilic acyl substitution pathway highlighting the sterically hindered tetrahedral intermediate.
Comparative Experimental Data
To quantify these mechanistic principles, the table below summarizes the physicochemical properties and standard kinetic performance of both esters.
Table 1: Physicochemical and Kinetic Comparison
| Parameter | Methyl 3-amino-2-naphthoate | Ethyl 3-amino-2-naphthoate |
| CAS Registry Number | [2] | [3] |
| Molecular Weight | 201.22 g/mol | 215.25 g/mol |
| Relative Steric Bulk | Lower (Methyl) | Higher (Ethyl) |
| Carbonyl Electrophilicity | Higher | Lower |
| Alkaline Hydrolysis Rate ( | ~ 2.0 - 2.5x | 1.0x (Reference) |
| Hydrazinolysis Yield (Reflux, 4h) | > 90% | ~ 45% (Requires >12h for completion) |
| Primary Synthetic Application | Rapid heterocyclic cyclizations | Chemoselective intermediate protection |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm causality and reaction progress at every stage.
Protocol A: Comparative Alkaline Saponification (Hydrolysis)
Objective: Quantify the cleavage rate of the ester bond to yield 3-amino-2-naphthoic acid. Causality: A mixed solvent system (THF/MeOH 1:1) is utilized to ensure complete solubilization of the highly lipophilic naphthoate ester while providing the necessary aqueous environment for hydroxide nucleophilic attack.
-
Preparation: Prepare separate 0.1 M solutions of Methyl 3-amino-2-naphthoate and Ethyl 3-amino-2-naphthoate in 10 mL of THF/MeOH (1:1). Add 0.1 equivalents of biphenyl as an internal HPLC standard.
-
Initiation: Equilibrate to 25°C. Add 1.5 equivalents of 1.0 M NaOH (aq) dropwise under vigorous stirring.
-
Self-Validating Sampling: At
and minutes, extract a 100 µL aliquot. -
Quenching: Immediately quench the aliquot into 900 µL of 0.1 M HCl to halt the reaction (pH ~2), protonating the resulting naphthoate to its acid form.
-
Analysis: Analyze via RP-HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).
-
Validation Check: The ester peak will decrease as a new, highly polar peak (3-amino-2-naphthoic acid) appears at an earlier retention time. The methyl ester will show >95% conversion by
min, whereas the ethyl ester will typically show <50% conversion in the same timeframe.
-
Self-validating experimental workflow for comparative alkaline saponification kinetics.
Protocol B: Hydrazinolysis for Heterocycle Precursors
Objective: Convert the ester to 3-amino-2-naphthohydrazide, a common precursor for triazole-fused polycyclics. Causality: Hydrazine acts as a potent alpha-effect nucleophile. The methyl ester's lower steric barrier allows this reaction to proceed smoothly under mild reflux, preventing the thermal degradation of the electron-rich naphthalene core.
-
Reaction Setup: Dissolve 5.0 mmol of Methyl 3-amino-2-naphthoate in 15 mL of absolute ethanol. Add 15.0 mmol (3.0 eq) of hydrazine hydrate (80%).
-
Heating: Heat the mixture to reflux (78°C) for 4 hours.
-
Self-Validating Monitoring: Monitor by TLC (Hexane:EtOAc 1:1).
-
Validation Check: Visualize under UV 254 nm. The starting ester (
) will be entirely replaced by a baseline-shifted, highly polar hydrazide spot ( ). If using the ethyl ester, significant starting material will remain after 4 hours, requiring overnight reflux.
-
-
Isolation: Cool the mixture to 0°C. The hydrazide product will spontaneously precipitate. Filter and wash with ice-cold ethanol to yield the pure product.
Selection Guide & Conclusion
The selection between methyl and ethyl 3-amino-2-naphthoate should be dictated by the specific demands of your synthetic pathway:
-
Choose Methyl 3-amino-2-naphthoate when the ester is an active participant in the reaction. Its lower steric hindrance and enhanced electrophilicity make it the gold standard for rapid saponification, amidation, and cyclization into benzo[g]quinazolines. It allows for milder reaction conditions, preserving sensitive functional groups.
-
Choose Ethyl 3-amino-2-naphthoate when the ester must act as a temporary, chemoselective protecting group. Its sluggish reactivity allows you to perform transformations on the ortho-amino group (e.g., reductive amination or protection) without premature cyclization or hydrolysis of the ester moiety.
References
-
PubChem Database. "Ethyl 3-amino-2-naphthoate." National Center for Biotechnology Information. CID 14678747. Available at:[Link]
-
de Souza, H. M. R., et al. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 718-727 (2022). Available at:[Link]
Sources
HPLC method development for Ethyl 3-amino-2-naphthoate purity analysis
Advanced HPLC Method Development for Ethyl 3-amino-2-naphthoate Purity Analysis: A Comparative Guide
Ethyl 3-amino-2-naphthoate is a highly conjugated, aromatic intermediate frequently utilized in the synthesis of complex pharmacophores, including soluble epoxide hydrolase (sEH) inhibitors and lipid metabolism mediators (1)[1]. Because its structural isomers (e.g., the 6-amino or 8-amino analogues) and hydrolysis products exhibit vastly different biological activities, rigorous purity analysis is non-negotiable.
As a Senior Application Scientist, I frequently observe analytical laboratories defaulting to standard C18 columns for this assay. However, relying solely on hydrophobic retention mechanisms for fused-ring aromatics often results in the co-elution of critical isomeric pairs. This guide objectively compares standard C18 methodologies against alternative
Mechanistic Rationale: Column Selectivity and the "Why"
The molecular structure of Ethyl 3-amino-2-naphthoate presents three distinct interactive functional groups: a highly conjugated naphthalene ring , a weakly basic amino group (-NH₂), and a hydrophobic ethyl ester (-COOCH₂CH₃).
-
The C18 Limitation: Traditional C18 columns rely entirely on dispersive (hydrophobic) interactions. When attempting to separate Ethyl 3-amino-2-naphthoate from its positional isomer (e.g., Ethyl 6-amino-2-naphthoate), the hydrophobic difference is negligible. Both partition into the C18 phase almost identically, leading to poor resolution.
-
The Biphenyl Advantage: To achieve baseline separation, we must exploit the spatial arrangement of the molecule's
electrons. Biphenyl stationary phases contain two aromatic rings separated by a single bond, allowing the ligand to twist and maximize overlap with the rigid naphthalene ring of the analyte (2)[2]. This orthogonal retention mechanism selectively delays the elution of specific isomers based on their steric profile and electron density distribution—a feat impossible on standard alkyl phases (3)[3].
Mobile Phase Dynamics: The Methanol vs. Acetonitrile Paradox
In standard reversed-phase HPLC, acetonitrile (ACN) is favored for its low viscosity and sharp peak shapes. However, when utilizing Phenyl or Biphenyl columns for aromatic analytes, ACN is actively detrimental to selectivity.
The Causality: Acetonitrile possesses its own
Fig 1: Logical workflow for optimizing Ethyl 3-amino-2-naphthoate HPLC separation.
Buffer Selection: Controlling the Amine
The -NH₂ group on the naphthoate ring introduces a secondary challenge: peak tailing. At a neutral pH, the amine exists in a dynamic equilibrium between its free base and protonated forms, leading to secondary interactions with residual silanols on the silica matrix. By adjusting the aqueous mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), we achieve two goals:
-
Full Protonation: The amine is completely ionized, ensuring a single, uniform retention state.
-
Ion-Pairing: The trifluoroacetate counter-ion forms a transient neutral complex with the protonated amine, increasing its apparent hydrophobicity and shielding it from active silanol sites, resulting in a perfectly symmetrical peak.
Comparative Performance Data
To objectively validate this mechanistic theory, a critical resolution mixture containing Ethyl 3-amino-2-naphthoate (Target) and Ethyl 6-amino-2-naphthoate (Isomeric Impurity) was analyzed across three different column chemistries using a standardized gradient.
| Column Chemistry (100 x 4.6 mm, 2.7 µm) | Mobile Phase (Organic) | Retention Time (Target) | Tailing Factor (As) | Resolution (Target vs. Isomer) | Conclusion |
| Standard C18 | Acetonitrile + 0.1% TFA | 4.2 min | 1.45 | 1.1 | Fails baseline resolution; high risk of impurity masking. |
| Phenyl-Hexyl | Methanol + 0.1% TFA | 5.8 min | 1.20 | 2.3 | Acceptable; |
| Biphenyl | Methanol + 0.1% TFA | 6.5 min | 1.05 | 3.5 | Optimal selectivity ; dual-ring twisting maximizes structural recognition. |
Step-by-Step Experimental Protocol (Self-Validating System)
A scientifically sound method must prove its own validity before every run. This protocol incorporates a System Suitability Test (SST) to ensure the
Step 1: Preparation of the Self-Validating SST Solution
-
Accurately weigh 10.0 mg of Ethyl 3-amino-2-naphthoate reference standard and 1.0 mg of Ethyl 6-amino-2-naphthoate (critical pair impurity).
-
Dissolve the mixture in 10 mL of Methanol (Diluent) to create a stock solution.
-
Dilute 1 mL of the stock solution into 10 mL of Diluent. Causality: This 10:1 ratio mimics a 10% impurity load, stressing the method's resolution capacity.
Step 2: Chromatographic Setup
-
Column: Solid-core Biphenyl, 100 x 4.6 mm, 2.7 µm. (Causality: Solid-core particles reduce longitudinal diffusion, sharpening peaks without the extreme backpressure of sub-2µm fully porous particles).
-
Mobile Phase A: Water + 0.1% TFA (v/v).
-
Mobile Phase B: Methanol + 0.1% TFA (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. (Causality: Mild heating reduces mobile phase viscosity and improves mass transfer kinetics).
-
Detection: UV at 254 nm.
Step 3: Gradient Execution
-
0.0 - 1.0 min: 30% B (Isocratic hold to focus the injected band).
-
1.0 - 8.0 min: Linear ramp from 30% B to 80% B.
-
8.0 - 10.0 min: Hold at 80% B (Column wash).
-
10.0 - 13.0 min: Return to 30% B (Re-equilibration).
Step 4: System Validation Check Inject 5 µL of the SST Solution. The system is only validated for sample analysis if:
-
The resolution (
) between Ethyl 3-amino-2-naphthoate and Ethyl 6-amino-2-naphthoate is 2.5. -
The Tailing Factor (
) for the main peak is 1.2. (If > 1.2, verify the pH of Mobile Phase A; insufficient protonation is the likely root cause).
References
-
Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol Source: Agilent Technologies URL:[Link]
-
Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: Restek Corporation URL:[Link]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability Source: National Institutes of Health (PMC) URL:[Link]
Sources
Comparative Guide to Fluorescence Quantum Yields of Naphthoate Derivatives
As a Senior Application Scientist, selecting the optimal fluorophore for organic light-emitting diodes (OLEDs), biological probes, or photosensitizers requires more than just picking a molecule with a high emission intensity. It demands a rigorous understanding of photophysical thermodynamics. Naphthoate derivatives—specifically esters derived from naphthoic acid—are highly valued for their tunable emission profiles and synthetic versatility.
This guide objectively compares the fluorescence quantum yields (
Mechanistic Drivers of Quantum Yield Variations
The fluorescence quantum yield of a naphthoate derivative is dictated by the competition between radiative decay (fluorescence) and non-radiative pathways, primarily intersystem crossing (ISC) and internal conversion (IC).
Esters vs. Ketones: The Role of the Energy Gap
A critical structural observation in naphthoate chemistry is that naphthoate esters consistently exhibit higher quantum yields than their ketone analogs [1].
-
Causality: In naphthyl ketones, the energy gap between the lowest-lying singlet excited state
and the nearby or triplet states is extremely narrow. This proximity facilitates rapid intersystem crossing (ISC) to the triplet manifold, effectively quenching fluorescence. In contrast, the ester oxygen in naphthoates donates electron density via resonance, widening this energy gap. By destabilizing the state, the ester group suppresses ISC, allowing radiative fluorescence to dominate the deactivation pathway[1].
Intramolecular Charge Transfer (ICT) & Solvatochromism
When an electron-donating group (e.g., a pyrrolidinyl ring) is coupled to the electron-withdrawing naphthoate ester, a "push-pull" Donor-Acceptor (D-A) architecture is formed. Upon excitation, these molecules often undergo solvent-driven relaxation into an Intramolecular Charge Transfer (ICT) state.
-
Causality: In non-polar solvents, emission occurs primarily from the Locally Excited (LE) state, yielding high
. In highly polar solvents, the dipole moment of the solvent stabilizes the highly polar ICT state, causing a massive red-shift in emission (positive solvatofluorochromism)[2]. However, if the solvent stabilizes the ICT state too much, the energy gap to the ground state narrows, increasing non-radiative decay rates (energy gap law) and drastically lowering the quantum yield[2].
Photophysical pathways of naphthoate derivatives highlighting ICT and intersystem crossing.
Comparative Data Analysis
The table below synthesizes experimental
| Compound | Solvent | Reference Standard | Source | |
| Methyl 1-naphthoate | Cyclohexane | 0.485 | - | [3] |
| Ethyl 8-(pyrrolidin-1-yl)-1-naphthoate | Toluene | 0.34 | Anthracene ( | [1] |
| Benzyl 8-(pyrrolidin-1-yl)-1-naphthoate | Toluene | 0.24 | Anthracene ( | [1] |
| 8-Acetyl-1-(pyrrolidin-1-yl)naphthalene (Ketone) | Toluene | 0.062 | Anthracene ( | [1] |
| Phenanthrenyl-naphtho[1,2-b]quinolizinium | 2-Propanol | 0.34 | Coumarin 153 | [2] |
| Phenanthrenyl-naphtho[1,2-b]quinolizinium | Chloroform | 0.071 | Coumarin 153 | [2] |
Key Takeaway: The transition from a simple methyl ester[3] to a bulky D-A system[1] introduces environmental sensitivity. Furthermore, replacing the ester linkage with a ketone drops the quantum yield by nearly 80% due to enhanced ISC[1].
Experimental Protocol: Relative Determination
To ensure trustworthiness and reproducibility, quantum yield should never be measured from a single data point. The following protocol utilizes a gradient-based comparative method , which acts as a self-validating system to detect optical artifacts.
Step-by-Step Methodology
-
Standard Selection: Choose a reference standard with a known
whose absorption spectrum overlaps with your naphthoate derivative at the chosen excitation wavelength ( ). For naphthoates, Anthracene in ethanol is a highly reliable standard. -
Serial Dilution: Prepare five distinct dilutions of both the reference standard and the unknown naphthoate sample.
-
Causality Check: The absorbance of all solutions at
must remain below 0.10 . Exceeding this threshold introduces the "inner-filter effect," where the sample re-absorbs its own emitted photons, artificially depressing the measured emission area and invalidating the quantum yield calculation.
-
-
Spectral Acquisition: Measure the exact absorbance at
for all 10 solutions. Subsequently, record their fluorescence emission spectra using identical fluorometer slit widths and integration times. -
Data Integration & Self-Validation: Integrate the total area under the fluorescence emission curve for each sample. Plot the Integrated Area (Y-axis) against the Absorbance (X-axis) for both the standard and the sample.
-
Self-Validation: Extract the gradient (slope,
) via linear regression. A perfectly linear plot ( ) validates the assay. If the plot curves downward at higher absorbances, aggregation or inner-filter effects are occurring, and those upper data points must be discarded.
-
-
Mathematical Derivation: Calculate the relative quantum yield (
) using the following equation:-
Causality Check: The refractive index (
) squared term is mandatory when the sample and standard are in different solvents. It corrects for the differing light-refraction angles at the cuvette-air interface, which alters the spatial distribution of photons reaching the detector.
-
Step-by-step experimental workflow for determining relative fluorescence quantum yields.
References
-
[1] Title: Fluorescence of 8-Acyl-1-Pyrrolidinylnaphthalenes | Source: mdpi.com | 1
-
[2] Title: Synthesis and fluorosolvatochromism of 3-arylnaphtho[1,2-b]quinolizinium derivatives | Source: nih.gov | 2
-
[3] Title: The photophysical behavior of 3-chloro-7-methoxy-4-methylcoumarin related to the energy separation of the two lowest-lying singlets | Source: aip.org | 3
Sources
A Comparative Guide to Reference Standards for Ethyl 3-amino-2-naphthoate Quality Control
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a matter of quality but a cornerstone of safety and efficacy. Ethyl 3-amino-2-naphthoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules, is no exception. Ensuring its quality requires robust analytical methods, which in turn, depend on well-characterized reference standards.
This guide provides an in-depth comparison of approaches to establishing reference standards for the quality control (QC) of Ethyl 3-amino-2-naphthoate. We will delve into the rationale behind different analytical techniques, compare the utility of commercial versus in-house standards, and provide actionable, field-proven protocols for their implementation.
The Central Role of a Reference Standard
A reference standard (RS) is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and potency of a sample. In the context of Ethyl 3-amino-2-naphthoate, the RS is indispensable for:
-
Identity Confirmation: Ensuring the correct material is being used.
-
Purity Assay: Quantifying the amount of Ethyl 3-amino-2-naphthoate in a given batch.
-
Impurity Profiling: Identifying and quantifying known and unknown impurities that could affect downstream processes or the safety of the final product.
The choice between using a commercially available Certified Reference Material (CRM) and developing an in-house qualified standard is a critical decision driven by factors of availability, cost, and the required level of regulatory scrutiny.
Comparison of Reference Standard Sources
The selection of a reference standard is a foundational decision in any QC laboratory. Below is a comparison of the two primary options: a commercially sourced Certified Reference Material (CRM) versus an in-house developed and qualified primary standard.
| Feature | Commercial Certified Reference Material (CRM) | In-House Qualified Primary Standard |
| Traceability & Certification | Comes with a Certificate of Analysis (CoA) from an accredited body (e.g., ISO 17034).[1] Purity is traceable to national or international standards (e.g., NIST, SI units). | Requires extensive in-house characterization to establish purity and identity. Traceability must be meticulously documented. |
| Purity & Characterization | Purity is rigorously determined and certified using multiple orthogonal analytical techniques. Comprehensive characterization data is provided. | The user is responsible for all characterization, including structural elucidation (NMR, MS) and purity assessment (HPLC, qNMR, DSC, etc.). |
| Regulatory Acceptance | Generally high acceptance by regulatory agencies (e.g., FDA, EMA) due to established traceability and certification. | Acceptance depends on the thoroughness of the in-house qualification and validation data package submitted. |
| Cost | High initial purchase cost per unit. | Lower initial material cost but requires significant investment in analyst time, instrument usage, and potentially purification. |
| Time to Implementation | Immediately available for use upon receipt. | Time-consuming process involving purification, characterization, documentation, and stability studies. |
| Best Suited For | GMP environments, late-stage development, regulatory submissions, and when an absolute, traceable standard is required. | Early-stage R&D, situations where a commercial standard is unavailable, or for cost-saving in non-GMP environments. |
Core Analytical Methods for Qualification and Routine QC
A multi-pronged analytical approach is essential for the comprehensive characterization of any reference standard and for routine quality control. The principle of using orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles—is critical for a self-validating and trustworthy system.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment and impurity profiling of non-volatile organic molecules like Ethyl 3-amino-2-naphthoate.[2][3] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.
-
Causality: A reversed-phase HPLC method is typically chosen for molecules of intermediate polarity. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector is suitable as the naphthoate structure contains a strong chromophore. The objective of validating such an analytical procedure is to demonstrate its suitability for its intended purpose.[4]
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[5] The integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[6] By comparing the integral of a specific proton on the Ethyl 3-amino-2-naphthoate molecule to the integral of a known, certified internal standard, an absolute purity value can be calculated.[6][7]
-
Expertise: The choice of a qNMR internal standard is critical. It must be stable, non-hygroscopic, have a simple NMR spectrum with peaks that do not overlap with the analyte, and be of high, certified purity. Maleic acid or dimethyl sulfone are common choices. The long relaxation delay (d1) is crucial to ensure all protons fully relax between pulses, a key requirement for accurate quantification.
Gas Chromatography (GC)
GC is primarily used to assess the presence of residual solvents from the manufacturing process. It can also be used for purity assessment if the analyte is thermally stable and sufficiently volatile.
-
Causality: Separation in GC is based on the compound's volatility and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds and provides a response that is roughly proportional to the mass of carbon, allowing for area percent purity calculations.
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of Ethyl 3-amino-2-naphthoate. All methods must be fully validated according to ICH Q2(R1) guidelines before implementation in a regulated environment.[8][9][10]
Protocol 1: HPLC-UV Purity and Impurity Determination
This reversed-phase method is designed for robust purity assessment.
Instrumentation & Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
Procedure:
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Preparation: Accurately weigh and dissolve the Ethyl 3-amino-2-naphthoate reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions.
-
Calculation: Calculate purity using area normalization, assuming a relative response factor of 1.0 for all impurities unless otherwise determined.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Purity Assay by ¹H-qNMR
This protocol describes the determination of absolute purity using an internal standard.[11]
Instrumentation & Materials:
-
NMR Spectrometer: 400 MHz or higher.
-
Internal Standard (IS): Certified Maleic Acid (Purity ≥ 99.5%).
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
NMR Tubes: 5 mm high precision.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of Ethyl 3-amino-2-naphthoate into a clean vial.
-
Accurately weigh approximately 10 mg of the Maleic Acid internal standard into the same vial.
-
Dissolve both components in approximately 0.75 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Relaxation Delay (d1): ≥ 60 seconds (must be at least 5 times the longest T₁ of both the analyte and standard protons).
-
Number of Scans (ns): 16 or higher for good signal-to-noise.
-
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal for Ethyl 3-amino-2-naphthoate (e.g., one of the aromatic protons).
-
Integrate the signal for the two olefinic protons of Maleic Acid (~6.2 ppm).
-
Calculate the purity using the following equation[6]:
-
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
-
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., N_std = 2 for maleic acid)
-
M: Molar mass
-
m: Mass
-
Purity_std: Certified purity of the internal standard
-
-
-
Visualizing the QC Workflow
A logical and well-defined workflow is crucial for ensuring consistent quality control. The following diagrams illustrate the key decision points and processes.
Caption: High-level QC workflow for incoming raw material.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The establishment of a reliable reference standard is a non-negotiable prerequisite for the effective quality control of Ethyl 3-amino-2-naphthoate. While commercial CRMs offer immediate, traceable, and regulatory-friendly solutions, a well-qualified in-house standard can be a scientifically sound and cost-effective alternative, particularly in R&D settings. The trustworthiness of any QC data is fundamentally linked to the quality of the reference standard used. Therefore, a comprehensive approach utilizing orthogonal analytical methods like HPLC and qNMR, governed by robust, validated protocols, is essential to ensure the integrity of the final product and support successful drug development outcomes.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma website: [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from European Medicines Agency website: [Link]
-
Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-13. Retrieved from PubMed: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website: [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website: [Link]
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Organic Primary Standards Group. (n.d.). Quantitative NMR. Retrieved from NMIJ website: [Link]
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Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from Scribd: [Link]
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JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from JEOL website: [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from ResolveMass Laboratories Inc. website: [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website: [Link]
-
CPAchem. (n.d.). Organic CRM. Retrieved from CPAchem website: [Link]
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MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from MDPI website: [Link]
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A Researcher's Guide to IR Spectroscopy: Distinguishing Amino and Ester Functional Groups
As a Senior Application Scientist, I've frequently observed that while many researchers can identify a strong carbonyl peak, the nuanced interpretation required to confidently distinguish between various functional groups—especially ubiquitous ones like amines and esters—is a more complex skill. This guide is designed to move beyond simple peak identification. It provides a comparative framework, grounded in the principles of vibrational spectroscopy, to enable confident and accurate structural elucidation in research and drug development. We will explore the causality behind spectral features and provide self-validating protocols to ensure the integrity of your results.
Part 1: The Spectroscopic Signature of Amines — More Than Just an N-H Bond
Amines are defined by the presence of a nitrogen atom, but their IR spectral features are dictated by the number of hydrogen atoms attached to that nitrogen. This distinction is the cornerstone of identifying primary, secondary, and tertiary amines.
N-H Stretching Vibrations: The Primary Diagnostic Region
The most informative region for identifying amines is between 3300 and 3500 cm⁻¹. The presence, number, and shape of peaks in this region are highly diagnostic.[1][2][3]
-
Primary Amines (R-NH₂): These exhibit two distinct bands resulting from the symmetric and asymmetric stretching of the two N-H bonds.[4][5] The asymmetric stretch occurs at a higher wavenumber (typically 3400-3500 cm⁻¹), while the symmetric stretch appears at a lower wavenumber (3300-3400 cm⁻¹).[1][6]
-
Secondary Amines (R₂-NH): With only one N-H bond, secondary amines show a single, generally weaker absorption band in the 3300-3500 cm⁻¹ range.[1][2][7]
-
Tertiary Amines (R₃-N): Lacking an N-H bond, tertiary amines do not show any absorption in this region.[1][2][7] Their identification relies on other, less prominent, spectral features.
It's crucial to note that N-H stretching bands are typically sharper and less intense than the broad O-H bands from alcohols or carboxylic acids that appear in the same region.[2][3] Hydrogen bonding can cause these N-H peaks to broaden and shift to lower frequencies.[8]
Beyond the Stretch: Bending and C-N Vibrations
While N-H stretching is primary, other vibrations offer confirmatory evidence:
-
N-H Bending: Primary amines display a medium to strong "scissoring" vibration between 1550-1650 cm⁻¹.[4][6] Secondary amines have a broad N-H "wag" between 660-900 cm⁻¹, a feature also present in primary amines.[4]
-
C-N Stretching: These vibrations are generally weaker and appear in the fingerprint region. Aliphatic amines show a C-N stretch between 1000-1250 cm⁻¹, while aromatic amines exhibit a stronger band at a higher frequency, 1250-1335 cm⁻¹, due to the stronger C-N bond.[4][9]
The following table summarizes the key diagnostic peaks for amines:
| Vibration | Primary Amine (R-NH₂) Frequencies (cm⁻¹) ** | Secondary Amine (R₂-NH) Frequencies (cm⁻¹) | Tertiary Amine (R₃-N) Frequencies (cm⁻¹) ** | Appearance |
| N-H Stretch | 3400-3500 (asymmetric) & 3300-3400 (symmetric)[1][6] | 3300-3500[1] | Absent[1] | Medium intensity, sharp peaks. |
| N-H Bend | 1550-1650 (scissoring)[6] | Absent | Absent | Medium to strong. |
| N-H Wag | 660-900[4] | 660-900[4] | Absent | Broad, strong. |
| C-N Stretch | 1000-1335[4] | 1000-1335[4] | 1000-1335[4] | Weak to medium (aliphatic), Strong (aromatic). |
Workflow for Amine Identification
This decision-making process systematically guides the identification of amine types based on key spectral regions.
Caption: Diagram 1: Decision Tree for Amine Identification.
Part 2: The Spectroscopic Signature of Esters — The Dominant Carbonyl
Esters are characterized by a carbonyl group (C=O) bonded to an oxygen atom, which is in turn attached to another carbon group. This arrangement gives rise to a very distinct and reliable set of IR absorptions.
C=O Carbonyl Stretching: The Star of the Show
The most prominent feature in an ester's IR spectrum is the intense, sharp absorption band from the C=O stretching vibration.[10] Its position is highly sensitive to the molecule's electronic environment.
-
Saturated Aliphatic Esters: Typically absorb strongly in the 1735-1750 cm⁻¹ range.[9][11]
-
α,β-Unsaturated and Aromatic Esters: Conjugation of the carbonyl group with a C=C double bond or an aromatic ring delocalizes the π-electrons, slightly weakening the C=O bond.[12] This shifts the absorption to a lower wavenumber, usually between 1715-1730 cm⁻¹.[9][11]
C-O Stretching: The Supporting Evidence
While the C=O stretch is the primary indicator, the C-O stretches provide crucial supporting evidence. Esters have two distinct C-O single bond stretches, which appear as strong, broad bands in the fingerprint region between 1000 and 1300 cm⁻¹.[10][11]
-
C-O-C Asymmetric Stretch: This involves the stretch of the (C=O)-O bond and is typically found at a higher frequency, around 1150-1300 cm⁻¹.[12]
-
C-O-C Symmetric Stretch: This corresponds to the O-C stretch of the "alcohol" portion of the ester and appears at a lower frequency, around 1000-1150 cm⁻¹.[12]
The presence of these two strong bands, in conjunction with the intense C=O stretch, is a highly reliable indicator of an ester functional group.[10]
The following table summarizes the key diagnostic peaks for esters:
| Vibration | Saturated Ester Frequencies (cm⁻¹) ** | α,β-Unsaturated/Aromatic Ester Frequencies (cm⁻¹) ** | Appearance |
| C=O Stretch | 1735-1750[9][11] | 1715-1730[9][11] | Strong, sharp. |
| C-O Stretch (Asymmetric) | 1150-1300[12] | 1150-1300[12] | Strong, often broad. |
| C-O Stretch (Symmetric) | 1000-1150[12] | 1000-1150[12] | Strong, often broad. |
Workflow for Ester Identification
This flowchart illustrates how structural modifications influence the key C=O stretching frequency, a critical aspect of ester identification.
Caption: Diagram 2: Flowchart of Factors Affecting Ester C=O Frequency.
Part 3: Comparative Analysis and Experimental Protocols
A direct comparison highlights the key differentiating features between these two functional groups.
| Spectral Feature | Amines (Primary & Secondary) | Esters | Key Differentiating Factor |
| Primary Diagnostic Region | 3300-3500 cm⁻¹ (N-H Stretch) | 1715-1750 cm⁻¹ (C=O Stretch) | The location of the most prominent, characteristic peak. |
| Peak Intensity | N-H stretches are medium intensity. | C=O stretch is very strong. | The C=O stretch is typically one of the strongest peaks in the spectrum. |
| Peak Shape | N-H stretches are relatively sharp. | C=O stretch is sharp; C-O stretches are often broad. | The broadness of the C-O stretches in the fingerprint region is a good indicator for esters. |
| Confirmatory Peaks | N-H bends (1550-1650 cm⁻¹) | Two strong C-O stretches (1000-1300 cm⁻¹) | The presence of one vs. two strong supporting peaks in these regions. |
Case Study: Benzocaine
Benzocaine is an excellent example as it contains both a primary aromatic amine and an ester functional group. Its IR spectrum allows for a practical application of these principles.
-
Amine Signals: Two sharp peaks are expected around 3350-3450 cm⁻¹ for the asymmetric and symmetric N-H stretches of the primary aromatic amine.[13] A C-N stretch will appear around 1250-1335 cm⁻¹.
-
Ester Signals: A very strong C=O stretch will be present around 1715-1730 cm⁻¹ (lowered due to conjugation with the aromatic ring).[14] Strong, broad C-O stretches will be visible between 1000-1300 cm⁻¹.[15]
Analysis of Benzocaine's spectrum confirms these assignments, with characteristic peaks reported for the -NH₂ group in the 3000-4000 cm⁻¹ region and the ester C=O stretch near 1700 cm⁻¹.[14][15]
Experimental Protocols: Ensuring Data Integrity
The quality of an IR spectrum is fundamentally dependent on proper sample preparation and instrument operation.
ATR is a common, powerful technique that requires minimal sample preparation.[16][17]
-
Instrument Preparation: Ensure the spectrometer is purged and stable.
-
Background Collection: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.[18] Collect a background spectrum. This is critical as it subtracts the IR absorption of ambient CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[19][20]
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal.[18] This is vital for a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[21]
-
Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.
This method is useful for quantitative analysis or when ATR is not suitable.
-
Solvent Selection: Choose a solvent that dissolves the sample and has minimal IR absorption in the regions of interest. Carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are common choices, but their use is restricted due to toxicity.[22] Chloroform or dichloromethane can be used, but their own absorptions must be accounted for.
-
Cell Preparation: Use a liquid transmission cell with windows made of materials like NaCl or KBr.[19] Ensure the cell is clean and dry.
-
Background Collection: Fill the cell with the pure solvent and collect a background spectrum. This will allow for the digital subtraction of the solvent's spectrum from the sample spectrum.
-
Sample Preparation: Prepare a solution of the sample at an appropriate concentration (typically 1-10% w/v). The solution should be homogeneous.[18]
-
Data Acquisition: Empty the solvent from the cell, rinse, and fill with the sample solution.[19] Acquire the sample spectrum using the same parameters as the background scan.
-
Data Processing: Perform a spectral subtraction to remove the solvent peaks, leaving only the spectrum of the analyte.
By following these detailed protocols and applying the comparative logic outlined in this guide, researchers can move beyond simple peak-spotting to a more robust and defensible interpretation of IR spectra for the confident identification of amino and ester functional groups.
References
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IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved March 7, 2026, from [Link]
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Sample preparation and factors affect IR bands. (n.d.). SlideShare. Retrieved March 7, 2026, from [Link]
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Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chrominfo. Retrieved March 7, 2026, from [Link]
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Factors that affect the N-H stretching frequency and how they a... (2025, September 28). Filo. Retrieved March 7, 2026, from [Link]
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24.10: Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
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24.10 Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved March 7, 2026, from [Link]
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How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? (2015, November 14). Quora. Retrieved March 7, 2026, from [Link]
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B. Smith. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved March 7, 2026, from [Link]
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IR Spectroscopy of Hydrocarbons. (n.d.). Mansoura University. Retrieved March 7, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved March 7, 2026, from [Link]
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Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. (2024, September 23). IvyPanda. Retrieved March 7, 2026, from [Link]
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Typical Infrared Absorption Frequencies. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
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IR Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. Retrieved March 7, 2026, from [Link]
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How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? (n.d.). TutorChase. Retrieved March 7, 2026, from [Link]
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R. M. Silverstein, G. C. Bassler, T. C. Morrill. (1962). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Journal of Chemical Education. Retrieved March 7, 2026, from [Link]
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Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. (n.d.). DAV University. Retrieved March 7, 2026, from [Link]
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[FREE] IR Spectrum of Benzocaine: Label the IR bands in the spectrum above and identify the corresponding. (2024, April 22). Brainly.com. Retrieved March 7, 2026, from [Link]
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Characteristic IR Absorptions. (n.d.). OpenOChem Learn. Retrieved March 7, 2026, from [Link]
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S. P. Pisklak, et al. (2019). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. MDPI. Retrieved March 7, 2026, from [Link]
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ATR-FTIR spectroscopy study of hydrogen bonding trends. (n.d.). University of Washington. Retrieved March 7, 2026, from [Link]
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X. Liu. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
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B. Smith. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved March 7, 2026, from [Link]
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Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved March 7, 2026, from [Link]
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What is the peak at 3200 cm⁻¹ in the IR spectrum of Benzocaine? (2018, December 3). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]
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FT–IR spectra of polymorphic forms of benzocaine. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Infrared (IR)Spectroscopy. (n.d.). SlideShare. Retrieved March 7, 2026, from [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab - Virginia Tech. Retrieved March 7, 2026, from [Link]
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ATR Protocol for JASCO FTIR-4100. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved March 7, 2026, from [Link]
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ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]
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FTIR Spectroscopy of Aqueous Solutions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Interpreting IR Spectra. (2025, August 29). Chemistry Steps. Retrieved March 7, 2026, from [Link]
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Does anyone know a good and free online database of IR spectra? (2013, February 3). ResearchGate. Retrieved March 7, 2026, from [Link]
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KnowItAll IR Spectral Library Collection. (n.d.). Wiley Science Solutions. Retrieved March 7, 2026, from [Link]
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Factors affecting vibrational (IR) stretching frequency. (2023, November 10). YouTube. Retrieved March 7, 2026, from [Link]
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Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved March 7, 2026, from [Link]
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Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved March 7, 2026, from [Link]
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Quantitative Infrared Database. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]
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Benchmarking Ethyl 3-amino-2-naphthoate Against Anthranilic Acid Derivatives: A Comprehensive Guide
Executive Summary
For decades, anthranilic acid derivatives (AADs) have served as privileged pharmacophores and versatile building blocks in medicinal chemistry, yielding blockbuster drugs ranging from NSAIDs (mefenamic acid) to loop diuretics (furosemide)[1]. However, as drug discovery pivots toward more complex, extended
This guide provides an objective, data-driven benchmark of E3A2N against standard AADs (such as ethyl anthranilate). By analyzing their structural causality, photophysical behavior, and synthetic utility, this document equips researchers with the mechanistic insights required to select the optimal scaffold for their specific applications.
Structural and Electronic Causality
The fundamental divergence in performance between E3A2N and AADs stems from their aromatic core. AADs are based on a monocyclic benzene ring, whereas E3A2N features a fused bicyclic naphthalene system.
-
Steric Bulk and Conformation: The extended naphthalene ring in E3A2N introduces significant steric bulk adjacent to the ester and amine functionalities. This restricts the rotational freedom of the substituents, locking them into a planar conformation that favors intramolecular hydrogen bonding.
-
Electronic Delocalization: The extended
-conjugation of the naphthalene core withdraws electron density from the primary amine (-NH ). Consequently, the amine in E3A2N is inherently less nucleophilic than the amine in a standard ethyl anthranilate. This necessitates harsher conditions (e.g., higher temperatures or stronger Lewis acids) during cross-coupling or amidation reactions.
Photophysical Properties: The ESIPT Advantage
One of the most profound differences between these two classes of molecules lies in their fluorescence behavior. Anthranilic acid and its esters are standard fluorescent labels used in Fluorescence Resonance Energy Transfer (FRET) assays[2]. However, their emission is highly dependent on solvent polarity.
Conversely, 3-amino-2-naphthoic acid derivatives (including E3A2N) exhibit a unique photophysical phenomenon: Excited-State Intramolecular Proton Transfer (ESIPT) [2]. Upon UV excitation, the intramolecular hydrogen bond facilitates an ultrafast proton transfer from the amine to the carbonyl oxygen, transitioning the molecule from an enol-like state to a keto-like state. Because the extended naphthalene ring stabilizes this excited keto tautomer significantly better than a benzene ring, E3A2N produces a massive Stokes shift, emitting at much longer wavelengths without self-quenching.
Figure 1: Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) in E3A2N.
Table 1: Photophysical and Electronic Comparison
| Property | Anthranilic Acid Derivatives (AADs) | Ethyl 3-amino-2-naphthoate (E3A2N) | Mechanistic Causality |
| Aromatic Scaffold | Monocyclic (Benzene) | Bicyclic (Naphthalene) | Fused ring extends the |
| Fluorescence | Environment-dependent | Strongly Stokes-shifted | Enhanced ESIPT due to a highly stabilized excited keto-tautomer[2]. |
| Nucleophilicity | Moderate to High | Lower | Extended conjugation withdraws electron density from the -NH |
Synthetic Utility in Medicinal Chemistry
Both scaffolds are premier precursors for synthesizing quinazolin-4(3H)-ones—a privileged pharmacophore found in numerous FDA-approved drugs (e.g., methaqualone, idelalisib)[3]. While AADs yield standard quinazolinones, E3A2N yields benzo[g]quinazolinones , which offer deeper insertion into hydrophobic protein pockets (such as the ATP-binding clefts of kinases).
Experimental Workflow: One-Pot Synthesis of Quinazolinone Scaffolds
Figure 2: Divergent synthetic pathways for standard vs. extended quinazolinone pharmacophores.
Step-by-Step Protocol: Synthesis of Benzo[g]quinazolin-4(3H)-ones from E3A2N
Note: This protocol is a self-validating system. The consumption of E3A2N can be visually monitored under a 365 nm UV lamp due to the quenching of its distinct ESIPT fluorescence upon cyclization.
-
Acylation: Slurry 1.0 equivalent of Ethyl 3-amino-2-naphthoate in an inert solvent (e.g., chlorobenzene, 2.0 M concentration). Slowly add 1.1 equivalents of acetic anhydride. Maintain the temperature below 60°C to prevent premature ester hydrolysis[3].
-
Amine Condensation: Add 2.0 equivalents of a primary amine (e.g., aniline) dropwise. The steric bulk of the naphthalene ring requires vigorous stirring (400 rpm) to ensure homogenous mixing.
-
Dehydrative Cyclization: Carefully add 1.5 equivalents of phosphorus oxychloride (POCl
). Causality Note: POCl acts as both a chlorinating agent and a dehydrating agent, activating the intermediate amide to force the ring closure against the steric hindrance of the fused bicyclic system. -
Reflux & Validation: Heat the reaction to reflux (approx. 130°C) for 2 hours. Validate reaction completion via TLC (Hexane:EtOAc 7:3). The highly fluorescent E3A2N starting material spot (visible under 365 nm UV) will disappear, replaced by a dark, UV-absorbing product spot (254 nm).
-
Workup: Cool to 0°C. Quench carefully with ice water (2.5 volumes per weight of starting material). Neutralize with saturated Na
CO to precipitate the benzo[g]quinazolin-4(3H)-one. Filter and recrystallize from ethanol.
Organocatalytic Performance
Beyond serving as structural building blocks, the free acid analogs of these compounds act as highly efficient, water-soluble organocatalysts. The ortho-carboxylic acid and amine groups act synergistically to catalyze hydrazone and oxime formations—crucial reactions in bioconjugation[4].
While anthranilic acid derivatives are considered the gold standard for this catalysis (due to optimal pKa alignment for transient protonation of the hemiaminal intermediate), 3-amino-2-naphthoic acid provides a functional, albeit slightly slower, alternative when a hydrophobic microenvironment is required.
Table 2: Benchmark of Organocatalytic Efficiency (Hydrazone Formation)
Conditions: 1 mM catalyst, pH 7.4 PBS buffer, reacting aldehydes with hydrazines[4].
| Catalyst | Conversion (%) | Mechanistic Insight |
| Aniline (Baseline Control) | ~5.0% | Lacks the ortho-carboxylic acid required for intramolecular general acid catalysis. |
| 5-Methoxyanthranilic Acid | >80.0% | Electron-donating group raises the pKa of the acid, optimizing the proton-transfer transition state[4]. |
| 3-Amino-2-naphthoic acid | 31.5 ± 1.5% | The bulky naphthalene core slightly distorts the ideal geometry for the cyclic transition state, reducing turnover rate compared to optimized AADs[4]. |
Conclusion
The choice between Ethyl 3-amino-2-naphthoate and standard anthranilic acid derivatives dictates the trajectory of a drug development or chemical biology program.
-
Opt for AADs when designing standard kinase inhibitors, requiring high nucleophilicity for mild coupling, or utilizing them as highly efficient aqueous organocatalysts.
-
Opt for E3A2N when targeting deep, hydrophobic protein pockets (via benzoquinazolinones) or when engineering fluorescent probes that require a massive Stokes shift (via ESIPT) to avoid background autofluorescence.
References
-
Medicinal chemistry of anthranilic acid derivatives: A mini review. National Institutes of Health (NIH) / PubMed. Available at:[Link]
-
Water-soluble Organocatalysts for Hydrazone and Oxime Formation. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]
- Method of preparing quinazolones (US3213094A).Google Patents.
Sources
- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US3213094A - Method of preparing quinazolones - Google Patents [patents.google.com]
- 4. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation of GC-MS methods for residual solvent analysis
Advanced Validation Strategies for Residual Solvent Analysis: A Comparative Guide to HS-GC-FID and HS-GC-MS
As a Senior Application Scientist, navigating the complexities of residual solvent analysis requires moving beyond mere compendial compliance to understanding the mechanistic limitations of your analytical tools. This guide objectively compares the traditional Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) method with the advanced Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) alternative, providing a self-validating framework for modern pharmaceutical laboratories.
The Analytical Challenge and Regulatory Landscape
Residual solvents, technically defined as organic volatile impurities (OVIs), are chemicals utilized during the synthesis of active pharmaceutical ingredients (APIs) or excipients that cannot be completely eradicated by practical manufacturing techniques (1[1]). Because these compounds offer no therapeutic benefit and pose varying degrees of toxicity, their presence must be rigorously quantified and controlled in accordance with the International Council for Harmonisation (2[2]) guidelines.
The Causality of Method Evolution: Why Transition to MS?
The historical compendial standard for this analysis is HS-GC-FID. While FID is robust and linear, it is a universal, non-specific detector that identifies analytes exclusively by chromatographic retention time.
When analyzing complex pharmaceutical formulations, analysts frequently encounter matrix interference and co-eluting peaks. Under standard USP <467> Procedure A (utilizing a mid-polarity G43/ZB-624 column), co-elutions are notoriously common among Class 2 solvents. To resolve this, the compendium mandates a cascading workflow: if a peak is detected above the limit, the analyst must execute Procedure B—a secondary analysis using a column of orthogonal polarity (e.g., G16/Wax)—to confirm the identity, followed by Procedure C for quantitation ().
This multi-step methodology drastically inflates instrument evaluation time. By transitioning to HS-GC-MS, laboratories fundamentally shift the mechanism of resolution. MS detection leverages the mass-to-charge (m/z) ratio, enabling the mathematical separation of co-eluting peaks via Extracted Ion Chromatograms (EIC). This spectral deconvolution allows for the simultaneous identification and quantitation of Class 1, 2A, and 2B solvents in a single analytical run, bypassing the need for Procedures B and C entirely (3[3], 4[4]).
Objective Performance Comparison
| Performance Metric | HS-GC-FID (Compendial USP <467>) | HS-GC-MS (Advanced Alternative) |
| Detection Principle | Flame Ionization (Retention Time only) | Electron Ionization (m/z & Retention Time) |
| Throughput / Run Time | Low (Requires Procedures A, B, and C) | High (Single analytical run) |
| Co-elution Resolution | Physical separation required (Secondary column) | Mathematical separation (Extracted Ion Chromatograms) |
| Sensitivity (Class 1 Solvents) | Moderate (Prone to matrix interference) | High (SIM mode achieves S/N > 10 easily) |
| Accuracy / Recovery | 80-120% (Often fails in complex matrices) | 90-110% (Matrix interference eliminated) |
| Unknown Identification | Impossible | Possible via NIST Library matching (Scan mode) |
Workflow Visualization
Fig 1. Workflow comparison: Traditional USP <467> HS-GC-FID vs. single-run HS-GC-MS alternative.
Self-Validating Experimental Protocol: HS-GC-MS Workflow
To implement HS-GC-MS as an alternative procedure, the method must be rigorously validated against USP <1467> guidelines. The following protocol outlines a self-validating system designed to ensure data integrity.
Phase 1: Sample Preparation & Matrix Modification
-
Diluent Selection : Weigh 50 mg of the API into a 20 mL headspace vial. Add 5 mL of the appropriate diluent.
-
Causality : The choice of diluent (e.g., Water vs. Dimethyl Sulfoxide (DMSO)) is dictated by the solubility of the API. Complete dissolution is critical because solid suspensions can trap volatile solvents, leading to artificially low recoveries. If the API is water-insoluble, high-boiling solvents like DMSO or N,N-dimethylacetamide (DMAC) are utilized to ensure an interference-free baseline without contributing volatile artifact peaks (5[5]).
-
-
Standard Spiking : Spike the matrix with a composite standard of Class 1, 2A, and 2B solvents at 100% of their respective ICH limit concentrations to serve as the system suitability control.
Phase 2: Headspace Equilibration
-
Incubation : Seal the vial with a PTFE-lined septum and incubate at 80°C for 45 minutes (for aqueous solutions) or 105°C for 45 minutes (for DMSO/DMAC).
-
Causality : Static headspace extraction relies on the partition coefficient (
) of the solvent between the liquid and gas phases. Elevating the temperature decreases , driving the volatile solvents into the headspace. The 45-minute incubation ensures the system reaches thermodynamic equilibrium, which is an absolute prerequisite for reproducible, quantitative sampling (6[6]).
-
Phase 3: GC-MS Acquisition Parameters
-
Chromatographic Separation : Inject 1 mL of the headspace gas into a GC equipped with a 30 m x 0.32 mm, 1.8 µm G43 column (e.g., VF-624ms) using a split ratio of 10:1.
-
Thermal Gradient : Hold the oven at 40°C for 20 minutes, ramp at 10°C/min to 240°C, and hold for 10 minutes.
-
Mass Spectrometric Detection : Operate the MS in synchronous SIM/Scan mode.
-
Causality : Scan mode (m/z 20-200) provides full spectral data, enabling NIST library matching for the identification of unknown impurities. Concurrently, Selected Ion Monitoring (SIM) mode targets specific quantifying ions (e.g., m/z 78 for Benzene) to maximize sensitivity. This dual-acquisition strategy ensures the method achieves the necessary Signal-to-Noise (S/N > 10) ratio for highly toxic Class 1 solvents, which have limits as low as 2 ppm (7[7]).
-
E-E-A-T Grounded Validation Parameters
To prove the MS method is a valid alternative to the compendial FID method, the following parameters must be evaluated:
-
Specificity : Demonstrated by analyzing blank diluents to ensure no interfering peaks occur at the specific m/z of target analytes. The use of unique solvent ions enables quantitation even when chromatographic co-elution occurs (3[3]).
-
Linearity & Range : Evaluated by preparing standard solutions ranging from 10% to 150% of the ICH limit concentration. The correlation coefficient (
) must be for all classes. -
Accuracy (Recovery) : API matrices are spiked with residual solvents at 50%, 100%, and 150% of the limit. Acceptance criteria require recoveries between 80% and 120%. Comparative studies consistently show MS platforms yield superior accuracy over GC-FID by eliminating matrix interference (8[8]).
-
Precision : System repeatability is assessed via six replicate injections of the 100% limit standard solution. The Relative Standard Deviation (RSD) must be
for Class 2 solvents (7[7]).
Conclusion
While HS-GC-FID remains the foundational technique for USP <467> compliance, the integration of HS-GC-MS offers a scientifically superior, high-throughput alternative. By replacing physical chromatographic separation with mathematical spectral deconvolution, laboratories can eliminate the redundant confirmation steps of Procedure B, ensuring faster turnaround times and uncompromising data integrity in complex pharmaceutical matrices.
References
- LCGC International.
- European Medicines Agency (EMA). ICH Q3C (R9) Residual solvents - Scientific guideline.
- USP-NF. (467) RESIDUAL SOLVENTS.
- Phenomenex. Understanding the Revisions to USP Monograph <467>: Residual Solvents.
- Shimadzu. Analysis of Residual Solvents - Class 1, Class 2A, Class 2B - in Pharmaceuticals Using Headspace-GC/MS.
- ThermoFisher. Headspace Grade Solvents for Trace Level Analyte Detection.
- Agilent. Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes.
- Agilent. USP<467> residual solvents using 5977A MSD.
- MDPI. Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance.
Sources
- 1. uspnf.com [uspnf.com]
- 2. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis of Residual Solvents - Class 1, Class 2A, Class 2B - in Pharmaceuticals Using Headspace-GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Ethyl 3-amino-2-naphthoate
As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. Handling Ethyl 3-amino-2-naphthoate (CAS: 5959-54-6) —a critical precursor in the synthesis of fluorinated indoles and complex heterocyclic active pharmaceutical ingredients (APIs)—requires a deep understanding of its molecular behavior.
This guide provides drug development professionals with a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational handling, and disposal, ensuring absolute safety without compromising experimental integrity.
Mechanistic Hazard Profile & Causality
To select appropriate PPE, we must first understand why Ethyl 3-amino-2-naphthoate poses specific occupational hazards. We do not just wear gloves; we select materials based on the molecule's physicochemical properties.
-
Dermal Permeation Causality: The compound exhibits a predicted LogP of 3.14 to 3.8 . This high lipophilicity allows the molecule to rapidly partition into the lipid-rich stratum corneum of human skin. Standard latex gloves are highly susceptible to permeation by lipophilic organics and will fail rapidly upon contact.
-
Genotoxic Potential via Metabolic Activation: The naphthylamine backbone carries a structural alert for toxicity. Upon systemic absorption, aromatic amines can be metabolically activated by hepatic Cytochrome P450 enzymes (specifically CYP1A2) into N-hydroxy metabolites. These metabolites undergo further esterification, degrading into reactive nitrenium ions that can intercalate DNA .
-
Aerosolization Risk: Supplied as a fine crystalline powder, the primary acute exposure route during laboratory weighing is inhalation. The electrostatic properties of the powder cause it to cling to spatulas, increasing the risk of invisible aerosolization.
Table 1: Physicochemical Properties & Hazard Causality
| Property | Value | Hazard Causality |
| Molecular Weight | 215.25 g/mol | Small enough molecular radius for rapid transdermal absorption. |
| Predicted LogP | 3.14 - 3.8 | High lipophilicity; easily penetrates latex barriers and skin lipid layers. |
| Physical State | Solid (Powder) | High risk of electrostatic repulsion, aerosolization, and inhalation. |
| Structural Alert | Aromatic Amine | Potential for CYP450-mediated metabolic activation to reactive genotoxins. |
Tiered PPE Protocol & Material Selection
Based on the mechanistic hazards outlined above, a strict Tier 3 PPE protocol is required when handling this compound in its pure powder form.
Table 2: PPE Material Compatibility & Selection
| PPE Component | Recommended Material | Operational Justification |
| Inner Gloves | 4-mil Nitrile | Provides necessary tactile sensitivity for micro-weighing. |
| Outer Gloves | 8-mil Butyl Rubber or Nitrile | Primary chemical barrier against lipophilic ester permeation. |
| Respirator | N95, P100, or PAPR | Filters airborne crystalline particulates effectively during transfer. |
| Eye Protection | Indirect-Vented Goggles | Prevents fine powder ingress into the highly vascularized ocular mucosa. |
-
The Double-Glove Causality: If the outer glove is breached by a carrier solvent (e.g., DMSO) containing the dissolved compound, the inner glove provides a critical secondary barrier. This creates a self-validating safety window, allowing the operator time to notice the breach and safely degown before dermal exposure occurs.
Operational Workflow: Weighing & Solubilization
Every protocol described below is a self-validating system. Do not proceed to the next step unless the validation check is confirmed.
Step 1: Engineering Control Validation
-
Action: Turn on the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood.
-
Validation Check: Tape a 2-inch strip of a Kimwipe to the bottom edge of the sash. Verify that the tissue is pulled inward, confirming negative pressure and active containment.
Step 2: Static Mitigation & Preparation
-
Action: Wipe the interior of the balance enclosure with an anti-static solution. Use a grounded, anti-static micro-spatula for all transfers.
-
Causality: Ethyl 3-amino-2-naphthoate powder is prone to static cling. Mitigating static prevents sudden powder repulsion and aerosolization during transfer.
Step 3: Weighing & Source Solubilization
-
Action: Tare the weigh boat and carefully transfer the required mass.
-
Action: Instead of transporting the dry powder across the lab to your reaction vessel, immediately solubilize the compound in your designated carrier solvent (e.g., DMSO or DMF) inside the weighing hood.
-
Causality: Solubilizing the powder at the source completely eliminates the inhalation hazard associated with transporting dry aromatic amines through shared laboratory spaces.
Step 4: Decontamination of Exteriors
-
Action: Seal the transfer vial. Wipe the exterior of the vial with a disposable towel dampened with 70% Ethanol, followed immediately by a dry wipe.
Workflow for the safe weighing and transfer of Ethyl 3-amino-2-naphthoate.
Decontamination & Disposal Plan
Aromatic amines require specific chemical neutralization and waste segregation to prevent environmental contamination and cross-reactivity .
Spill Response Protocol (Step-by-Step)
-
Assessment: Determine if the spill is minor (<50g, contained in the hood) or major (>50g, outside the hood).
-
The Wet-Wipe Method (Minor Spills): Never sweep dry powder. Sweeping mechanically aerosolizes the compound. Instead, gently place absorbent paper towels directly over the spilled powder.
-
Solvent Application: Carefully wet the towels from the outside-in with a 70% Ethanol/Water solution. The solvent dissolves and traps the lipophilic powder within the towel matrix.
-
Collection: Fold the towels inward (trapping the chemical inside) and place them directly into a designated solid hazardous waste bag.
-
Surface Neutralization: Wash the contaminated surface with an alkaline laboratory detergent, followed by a thorough deionized water rinse.
Waste Management Segregation
-
Solid Waste: Contaminated outer gloves, weigh boats, and spill cleanup materials must be placed in a sealed, labeled "Solid Toxic Waste - Aromatic Amines" container.
-
Liquid Waste: Halogen-free organic solvent waste containing dissolved Ethyl 3-amino-2-naphthoate must be collected in compatible High-Density Polyethylene (HDPE) carboys. Crucial: Do not mix with highly acidic waste streams, as this can cause unpredictable precipitation of the amine salt, leading to pressure buildup or blockages.
Tiered spill response and decontamination pathway for powder spills.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14678747, Ethyl 3-amino-2-naphthoate." PubChem,[Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational Chemical Database: Aromatic Amines and Hazard Recognition." United States Department of Labor, [Link]
-
Environmental Protection Agency (EPA). "Toxic Substances Control Act (TSCA) Chemical Substance Inventory." EPA, [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press,[Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
